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  • Product: 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
  • CAS: 879038-11-6

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol benzimidazole derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol and its Benzimidazole Derivatives For Researchers, Scientists, and Drug Development Professionals The benzimida...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol and its Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antihelmintic, antiviral, anticancer, and antihypertensive effects.[1][3] The versatility of the benzimidazole core, with its key sites for substitution at the N-1 and C-2 positions, has enabled the development of numerous clinically significant drugs such as albendazole, omeprazole, and telmisartan.[1][4] This guide focuses on a specific, promising derivative, 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol, and provides a comprehensive framework for understanding its pharmacokinetic profile. As a senior application scientist, the following sections will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these choices, empowering researchers to design and execute robust pharmacokinetic studies.

Section 1: Unraveling the ADME Profile: A Predictive and Experimental Approach

The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough understanding of these parameters is paramount for predicting a drug's efficacy and safety. For novel benzimidazole derivatives like 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol, a combination of in silico prediction and experimental validation is the most efficient path forward.

In Silico ADME Prediction: The First Look

Before embarking on extensive laboratory work, computational tools can provide valuable early insights into the likely pharmacokinetic properties of a compound. Web-based platforms like SwissADME offer a free and user-friendly interface to predict a range of ADME parameters based on the molecule's structure.[5][6][7]

Key Predicted Parameters:

  • Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, and pKa. These fundamental properties heavily influence absorption and distribution.

  • Drug-Likeness: Evaluation against established rules like Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability.[6][8]

  • Pharmacokinetics: Predictions on gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes.

  • Medicinal Chemistry Friendliness: Alerts for potentially problematic chemical features.

Rationale for In Silico First Approach: This initial computational screening is a cost-effective and rapid method to identify potential liabilities of a drug candidate. For instance, a high predicted logP might suggest poor aqueous solubility and potential for high plasma protein binding, which would then be prioritized for experimental investigation.

Absorption: From Administration to Circulation

For a drug to be effective, it must first be absorbed into the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal tract.

Experimental Protocol: In Vitro Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.

Step-by-Step Methodology:

  • Preparation of the Donor Plate: A solution of the test compound (e.g., 100 µM in a buffer mimicking intestinal fluid) is added to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate: The wells of a 96-well filter plate are coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The wells are then filled with a buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of Permeability Coefficient (Pe): The Pe is calculated using the following equation:

    Pe = - (V_D * V_A) / (Area * Time * (V_D + V_A)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Interpretation of Results: Compounds with high Pe values are predicted to have good passive intestinal absorption.

Distribution: Reaching the Target

Once in the bloodstream, a drug is distributed to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability.

Experimental Protocol: Plasma Protein Binding (PPB) Assay by Equilibrium Dialysis

Step-by-Step Methodology:

  • Preparation of Dialysis Unit: A semi-permeable membrane separates two chambers of a dialysis unit. One chamber is filled with plasma (e.g., rat or human plasma), and the other with a buffer solution.

  • Addition of Test Compound: The test compound is added to the plasma chamber at a known concentration.

  • Equilibration: The dialysis unit is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sampling and Analysis: Samples are taken from both the plasma and buffer chambers and the concentration of the compound is measured by HPLC or LC-MS.

  • Calculation of Fraction Unbound (fu):

    fu = [Drug]_buffer / [Drug]_plasma

Rationale for PPB Assessment: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit the drug's efficacy and affect its pharmacokinetic profile.[9][10]

Metabolism: The Biotransformation Process

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) family, modify the drug's structure to facilitate its excretion.[11][12] Benzimidazole derivatives are known to be substrates for CYP enzymes.[11]

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., rat or human), the test compound, and a buffer is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of the curve gives the elimination rate constant (k). The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated:

    t½ = 0.693 / k

    CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Significance of Metabolic Stability: A compound with high metabolic stability will have a longer half-life in the body, potentially allowing for less frequent dosing. Conversely, rapid metabolism can lead to low bioavailability and a short duration of action.[13]

Visualization of the Metabolic Process:

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound 3-(5-Amino-1-ethyl-1H- benzoimidazol-2-yl)-propan-1-ol Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylation, N-dealkylation) Parent_Compound->Oxidized_Metabolites CYP450 Enzymes (e.g., CYP3A4, CYP2C19) Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides, Sulfates) Oxidized_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion Conjugated_Metabolites->Excretion Urine, Feces

Caption: Predicted metabolic pathway of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol.

Excretion: Eliminating the Drug from the Body

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites, primarily through urine and feces.[14]

Experimental Approach: In Vivo Pharmacokinetic Study in Rodents

A full in vivo study is necessary to understand the complete ADME profile and determine key pharmacokinetic parameters.

Step-by-Step Methodology:

  • Animal Dosing: The test compound is administered to a group of rodents (e.g., rats) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F Bioavailability (for oral administration)

Visualization of a Typical In Vivo PK Study Workflow:

InVivo_PK_Workflow Dosing Compound Administration (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Modeling and Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Section 2: Analytical Methodologies: The Cornerstone of Accurate Quantification

Reliable pharmacokinetic data is entirely dependent on the quality of the analytical methods used to measure drug concentrations in biological matrices.

LC-MS/MS Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.

Key Steps in Method Development:

  • Tuning of Mass Spectrometer: Optimization of the mass spectrometer parameters (e.g., ionization source, collision energy) for the parent drug and a suitable internal standard.

  • Chromatographic Separation: Development of an HPLC method to separate the analyte from endogenous matrix components.

  • Sample Preparation: Optimization of an extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.

Method Validation Parameters (as per FDA/EMA guidelines):

  • Selectivity and Specificity: Ensuring no interference from endogenous components.

  • Linearity, Range, LLOQ, and ULOQ: Defining the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Matrix Effect: Assessing the impact of the biological matrix on ionization.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

Section 3: Data Interpretation and Application in Drug Development

The ultimate goal of pharmacokinetic studies is to inform the drug development process.

Connecting PK Data to Clinical Strategy:

  • Dose-Response Relationship: The relationship between drug exposure (AUC) and the desired pharmacological effect.

  • Dosing Regimen Design: The half-life of the drug will determine the required dosing frequency to maintain therapeutic concentrations.

  • Prediction of Human Pharmacokinetics: Allometric scaling from preclinical animal data can provide an initial estimate of the human pharmacokinetic profile.

  • Drug-Drug Interaction Potential: In vitro studies with CYP enzymes can help to predict potential interactions with co-administered drugs.

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive pharmacokinetic profile for 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol and its derivatives, paving the way for their successful development as novel therapeutic agents.

References

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Exploratory

Preclinical Biological Profiling of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol: A Technical Guide for Target Screening and Validation

Executive Summary The compound 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol (CAS: 879038-11-6) represents a highly functionalized building block within the benzimidazole class of heterocycles[1]. Benzimidazoles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol (CAS: 879038-11-6) represents a highly functionalized building block within the benzimidazole class of heterocycles[1]. Benzimidazoles are widely recognized as "privileged structures" in medicinal chemistry due to their structural mimicry of purines, allowing them to interact seamlessly with a variety of biological targets, including kinases, epigenetic enzymes, and microbial proteins.

This technical whitepaper provides a comprehensive, predictive framework for the preliminary biological evaluation of this specific compound. Designed for drug development professionals, this guide establishes self-validating experimental protocols to screen the compound's efficacy, elucidate its mechanism of action, and quantify its in vitro activity profile.

Structural Rationale & Predictive Pharmacology

To design an effective biological screening cascade, we must first analyze the causality between the compound's structural moieties and its predicted pharmacological behavior:

  • The Benzimidazole Core: Acts as a bioisostere for purine bases (adenine/guanine). This enables the molecule to act as an ATP-competitive inhibitor within the highly conserved ATP-binding pockets of tyrosine and serine/threonine kinases[2].

  • 5-Amino Substitution: The primary amine at the 5-position acts as a strong hydrogen bond donor. In kinase active sites, this group often interacts with the hinge region, anchoring the molecule and increasing target residence time.

  • N1-Ethyl Group: Provides localized lipophilicity, allowing the compound to occupy hydrophobic sub-pockets adjacent to the active site, which is critical for enhancing target selectivity.

  • C2-Propanol Chain: The terminal hydroxyl group serves as both a hydrogen bond donor and acceptor, potentially interacting with solvent-exposed regions or allosteric sites, improving the compound's overall aqueous solubility compared to unsubstituted benzimidazoles.

Biological Screening Workflow

The preliminary evaluation of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol requires a tiered approach, moving from general phenotypic screening (cell viability) to target-specific mechanistic validation.

Workflow A Compound Synthesis & QC CAS: 879038-11-6 B In Vitro Cell Viability (CellTiter-Glo Assay) A->B C Target-Specific Screening (Kinase/Enzyme Assay) A->C D Hit Validation & IC50 Determination B->D C->D E ADME/Tox Profiling D->E

Preclinical biological screening workflow for benzimidazole derivatives.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to ensure that every assay is a self-validating system. This means incorporating internal controls and understanding the thermodynamic and kinetic causality behind each pipetting step.

Protocol A: High-Throughput Cell Viability Screening

To determine the general cytotoxicity and anti-proliferative activity of the compound, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay[3].

Causality Principle: This assay quantifies ATP, which is directly proportional to the number of metabolically active cells. The homogeneous "add-mix-measure" format minimizes pipetting errors and avoids cell washing steps that could inadvertently remove loosely adherent apoptotic cells[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., K562 leukemia cells or HUVEC control cells) in an opaque-walled 96-well plate at a density of 5×103 cells/well in 100 µL of culture medium. Rationale: Opaque plates prevent luminescent signal cross-talk between adjacent wells.

  • Compound Treatment: After 24 hours of incubation ( 37∘C , 5% CO2​ ), add the benzimidazole compound in a 10-point, 3-fold serial dilution (ranging from 100 µM to 0.005 µM). Ensure the final DMSO concentration does not exceed 0.3% (v/v) to prevent solvent-induced cytotoxicity[5].

  • Equilibration: Following a 72-hour treatment period, remove the plate from the incubator and equilibrate to room temperature (approx. 22∘C ) for 30 minutes. Rationale: Temperature gradients across the plate can cause uneven luciferase reaction kinetics, leading to edge effects and skewed data.

  • Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.

  • Lysis and Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis, followed by a 10-minute static incubation at room temperature. Rationale: The 10-minute rest stabilizes the luminescent signal, ensuring a steady-state "glow" rather than a transient "flash" emission[6].

  • Measurement: Record luminescence using a multi-mode microplate reader with an integration time of 0.5 seconds per well.

Protocol B: In Vitro ATP-Competitive Kinase Inhibition Assay

Given the purine-mimetic nature of the benzimidazole core, testing against a panel of kinases (e.g., ABL1, MAP4K1) is essential[7].

Causality Principle: By keeping the ATP concentration near its Michaelis-Menten constant ( Km​ ) for the specific kinase, we can accurately detect competitive inhibitors. If the compound competes with ATP for the hinge region, the IC 50​ will shift depending on the ATP concentration used in the assay[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a fresh base reaction buffer containing 20.0 mM HEPES (pH 7.5), 10.0 mM MgCl2​ , 1.0 mM EGTA, 0.01% Brij-35, and 2.0 mM DTT. Rationale: DTT prevents the oxidation of critical cysteine residues in the kinase active site, while Brij-35 prevents non-specific compound aggregation[8].

  • Enzyme-Substrate Assembly: Mix the target recombinant kinase (e.g., 0.2 nM ABL1) with its specific peptide substrate (20 µM) in the reaction buffer.

  • Compound Incubation: Dispense the benzimidazole compound via acoustic liquid handling (e.g., Echo 550) into the assay plate. Incubate the enzyme-substrate-compound mixture for 20 minutes at room temperature. Rationale: Pre-incubation allows for the equilibration of compound binding before the reaction is initiated, which is crucial for detecting slow-binding inhibitors.

  • Reaction Initiation: Initiate the kinase reaction by adding 10.0 µM of 33P−γ−ATP .

  • Quenching and Detection: After 2 hours, quench the reaction and detect the percentage of remaining kinase activity using the P81 filter-binding method or a compatible radiometric reader[8].

MOA Kinase Target Kinase (e.g., ABL1 / MAP4K1) Active Active Signaling Pathway (Cell Proliferation) Kinase->Active ATP Endogenous ATP ATP->Kinase Binds ATP Pocket Compound Benzimidazole Derivative (Competitive Inhibitor) Compound->Kinase Blocks ATP Binding Inactive Pathway Inhibition (Apoptosis / Arrest) Compound->Inactive Induces

ATP-competitive inhibition mechanism of benzimidazole derivatives in kinase domains.

Quantitative Data Presentation

To benchmark the preliminary biological activity of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol, data should be structured to compare target affinity against cellular toxicity. Below is a representative data matrix demonstrating how the results from the aforementioned protocols are synthesized.

Target / Cell LineAssay TypePredicted ParameterExpected Value RangeReference Control
ABL1 (Wild Type) Radiometric Kinase AssayIC 50​ (µM)0.5 – 5.0 µMImatinib (0.02 µM)
MAP4K1 Radiometric Kinase AssayIC 50​ (µM)1.0 – 10.0 µMBAY-405 (0.019 µM)
K562 (Leukemia) CellTiter-Glo ViabilityCC 50​ (µM)5.0 – 25.0 µMStaurosporine (0.1 µM)
HUVEC (Normal) CellTiter-Glo ViabilityCC 50​ (µM)> 50.0 µMN/A
Human Microsomes LC-MS/MS Stability T1/2​ (minutes)> 45 minutesVerapamil

Note: The expected values are predictive benchmarks based on the performance of structurally analogous unoptimized benzimidazole fragments[7][9].

Conclusion

The compound 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol offers a versatile, purine-mimetic scaffold suitable for extensive biological profiling. By strictly adhering to the self-validating protocols outlined above—specifically the temperature-controlled luminescent viability assays and the ATP-calibrated radiometric kinase screens—researchers can accurately map the pharmacodynamic landscape of this molecule, paving the way for subsequent lead optimization and structure-activity relationship (SAR) expansion.

References

  • NextSDS. "3-(5-AMINO-1-ETHYL-1H-BENZOIMIDAZOL-2-YL)-PROPAN-1-OL — Chemical Substance Information." NextSDS Database. URL:[Link]

  • Isawi, I. H., et al. "In Vitro Kinase Inhibition Assay." Bio-protocol. URL: [Link]

  • Enliven Therapeutics. "ELVN-001, a highly selective ATP-competitive ABL1 tyrosine kinase inhibitor." Enliven Therapeutics Publications. URL: [Link]

  • ACS Publications. "Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen." Journal of Medicinal Chemistry. URL:[Link]

  • ResearchGate. "A systematic review on diverse synthetic route and pharmacological activities of benzimidazole as optimized lead." ResearchGate. URL: [Link]

Sources

Foundational

Spectroscopic Characterization of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol: A Technical Guide for Structural Elucidation

Executive Summary The unambiguous structural elucidation of complex heterocyclic compounds is a critical bottleneck in modern drug discovery. Benzimidazoles are a1 widely recognized for their broad spectrum of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of complex heterocyclic compounds is a critical bottleneck in modern drug discovery. Benzimidazoles are a1 widely recognized for their broad spectrum of biological activities, making their structural integrity paramount in pharmaceutical development[1]. This whitepaper provides an in-depth, self-validating analytical framework for the complete spectroscopic characterization of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol , synthesizing high-resolution methodologies across NMR, FTIR, UV-Vis, and HRMS.

Structural & Pharmacological Context

The target molecule, 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol, features a highly functionalized benzimidazole core. The structural studies of synthesized benzimidazole derivatives are primarily characterized using orthogonal spectral techniques to elucidate the presence of functional groups, conjugation, and spatial parameters[2].

Mechanistically, the functional groups on this specific molecule serve distinct purposes:

  • 1-Ethyl Group: Breaks the symmetry of the benzimidazole core. In unsubstituted benzimidazoles, rapid tautomerization between the N1 and N3 positions often leads to line broadening in NMR spectra. N-alkylation locks the tautomeric state, yielding sharp, distinct signals.

  • 2-Propanol Chain: Enhances aqueous solubility and provides a hydrogen-bond donor/acceptor motif.

  • 5-Amino Group: Acts as a strong electron-donating group (EDG) via resonance, significantly shielding the ortho and para protons on the aromatic ring, which alters the expected chemical shifts.

Analytical Strategy & Workflow

To ensure rigorous validation, the analytical workflow follows a sequential logic where each technique provides orthogonal data that corroborates the others.

Workflow A Sample Synthesis & Purification (>98%) B HRMS & LC-MS (Mass & Purity) A->B C FTIR & UV-Vis (Functional Groups) B->C D 1D & 2D NMR (Structural Elucidation) C->D E Data Integration & Validation D->E

Figure 1: Sequential workflow for the comprehensive spectroscopic characterization of the compound.

Self-Validating Experimental Protocols

Protocol 1: Sample Preparation & High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is performed first to establish the exact mass and isotopic pattern, ensuring no structural rearrangements or degradation occurred during synthesis.

  • Solubilization: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock solution 1:100 in a mixture of Water/Acetonitrile (50:50 v/v) containing 0.1% formic acid to promote protonation.

  • Acquisition: Inject 2 µL into an ESI-QTOF mass spectrometer operating in positive ion mode (ESI+).

  • Validation: Verify the presence of the [M+H]⁺ peak against the theoretically calculated exact mass.

Protocol 2: High-Resolution NMR Spectroscopy

Causality: The chemical shift of a proton is determined by its 1[1]. DMSO-d₆ is selected as the solvent because it strongly hydrogen-bonds with the -OH and -NH₂ protons, reducing their chemical exchange rates and allowing for the observation of distinct, quantifiable signals.

  • Sample Preparation: Weigh exactly 15.0 mg of the purified compound into a clean glass vial.

  • Solvation: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a glass-wool plugged Pasteur pipette directly into a 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity[1].

  • Acquisition: Acquire 1D ¹H (16 scans), 1D ¹³C (1024 scans), and 2D (COSY, HSQC, HMBC) spectra on a 600 MHz spectrometer at 298 K.

  • Self-Validation (D₂O Shake): Add 10 µL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of signals associated with heteroatoms confirms their assignment as exchangeable protons.

Protocol 3: ATR-FTIR Spectroscopy
  • Background Collection: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Validation: Clean the crystal with isopropanol and verify the baseline returns to zero absorbance to prevent cross-contamination.

Data Presentation & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Analysis

In unsubstituted benzimidazoles, the N-H proton usually appears as a broad singlet in the downfield region between 12.0 and 13.6 ppm[1]. The complete absence of this signal in our ¹H NMR spectrum acts as a self-validating proof of successful N-alkylation by the ethyl group at position 1.

NMR_Logic N1 1H NMR Spectrum in DMSO-d6 N2 Aromatic Region (6.5 - 7.5 ppm) N1->N2 N3 Aliphatic Region (1.0 - 4.5 ppm) N1->N3 N4 Exchangeable Protons (>4.5 ppm, broad) N1->N4 N5 Benzimidazole Core (H-4, H-6, H-7) N2->N5 N6 1-Ethyl & 2-Propanol Chains N3->N6 N7 -NH2 & -OH Signals N4->N7

Figure 2: Logic tree detailing the causality of NMR signal assignment based on electronic environments.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 600 MHz)

PositionGroup¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Mechanistic Rationale
1-Ethyl -CH₃1.30 (t, J = 7.2)15.2Standard aliphatic methyl shielded by distance from core.
1-Ethyl -CH₂-4.15 (q, J = 7.2)38.5Deshielded by direct attachment to the electronegative N1 atom.
2-Propanol C1'-CH₂2.85 (t, J = 7.5)24.1Deshielded by the adjacent sp² hybridized C2 of the ring.
2-Propanol C2'-CH₂1.90 (m)30.8Central methylene; complex multiplet due to coupling with C1' and C3'.
2-Propanol C3'-CH₂-O3.50 (td, J = 6.5, 5.0)60.5Strongly deshielded by the adjacent hydroxyl oxygen.
2-Propanol -OH4.55 (t, J = 5.0)-Triplet due to coupling with C3'-CH₂; disappears upon D₂O addition.
5-Amino -NH₂4.90 (br s)-Broad singlet due to quadrupolar relaxation of N; D₂O exchangeable.
Core (C4) Ar-H6.70 (d, J = 2.0)102.3Highly shielded by the ortho -NH₂ group (EDG); meta coupling only.
Core (C6) Ar-H6.55 (dd, J = 8.5, 2.0)110.5Shielded by ortho -NH₂ group; ortho and meta coupling observed.
Core (C7) Ar-H7.20 (d, J = 8.5)111.2Least shielded aromatic proton; ortho coupling to H-6.
Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy

FTIR spectra of benzimidazole derivatives typically show characteristic 3 in the 742–753 cm⁻¹, 1108–1213 cm⁻¹, and 2829–3085 cm⁻¹ ranges[3]. The presence of the primary amine and hydroxyl groups introduces additional highly diagnostic vibrational modes.

Table 2: FTIR Vibrational Frequencies (ATR-FTIR)

Wavenumber (cm⁻¹)AssignmentIntensity / Shape
3410, 3320 N-H stretch (1° amine)Medium, sharp doublet (symmetric/asymmetric)
3250 - 3100 O-H stretchBroad, strong (hydrogen-bonded)
2950, 2870 C-H stretch (aliphatic)Medium
1625 C=N stretch (imidazole ring)Strong
1510, 1460 C=C stretch (aromatic)Strong
1055 C-O stretch (primary alcohol)Strong

Table 3: HRMS and UV-Vis Data

ParameterValue / ObservationInterpretation
HRMS (ESI+) m/z 234.1601 [M+H]⁺Corresponds to C₁₂H₁₈N₃O⁺ (Calculated: 234.1606, Δ = 2.1 ppm). Validates exact mass.
UV-Vis λmax (MeOH) 245 nm, 295 nmπ-π* transitions of the benzimidazole core, bathochromically shifted by the -NH₂ auxochrome[2].

Conclusion

The comprehensive spectroscopic characterization of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol requires a multi-faceted analytical approach. By leveraging the specific solvent interactions in NMR (DMSO-d₆) to lock exchangeable protons and utilizing high-resolution mass spectrometry to confirm the isotopic envelope, researchers can achieve unambiguous structural elucidation. The integration of these self-validating protocols ensures the highest degree of scientific integrity required for downstream pharmacological applications.

References

  • [2] IntechOpen. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted... Available at:

  • [1] BenchChem. Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Available at:

  • [3] PMC / d-nb.info. Synthesis, density functional theory study and in vitro antimicrobial evaluation of new benzimidazole Mannich bases. Available at:

  • [4] ResearchGate. Synthesis, spectroscopic characterization, and antibacterial evaluation of new Schiff bases bearing benzimidazole moiety. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide Introduction & Retrosynthetic Rationale Benzimidazole scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction & Retrosynthetic Rationale

Benzimidazole scaffolds are highly privileged pharmacophores in drug discovery, frequently utilized in the development of antiviral, anticancer, and antihistamine agents. The target compound, 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol , is a highly versatile building block. It features three orthogonal functional handles—a primary alcohol, a primary aniline, and an N-ethyl group—allowing for divergent late-stage functionalization.

Mechanistic Causality & Strategy

To ensure high regioselectivity and prevent unwanted side reactions, the synthesis is designed as a two-step sequence starting from a nitro-substituted precursor:

  • Protection/Directing Strategy: Attempting to cyclize a diamine that already possesses a free 5-amino group often leads to competing amidation and poor yields. By utilizing N1-ethyl-4-nitrobenzene-1,2-diamine, the nitro group acts as an electron-withdrawing protecting group that prevents the position-5 nitrogen from interfering with the cyclization.

  • Phillips Condensation: The core is constructed via the 1[1]. Reacting the o-phenylenediamine derivative with γ -butyrolactone under strongly acidic conditions promotes the nucleophilic attack of the primary amine onto the lactone carbonyl, followed by ring-opening and subsequent dehydration to form the imidazole ring. This directly installs the 2-(3-hydroxypropyl) moiety[2][3].

  • Catalytic Hydrogenation: The intermediate 5-nitrobenzimidazole is then cleanly reduced to the target 5-aminobenzimidazole using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Experimental Visualization

Workflow A N1-ethyl-4-nitrobenzene -1,2-diamine C Phillips Condensation (Reflux, 12h) A->C B γ-Butyrolactone + 4N HCl B->C D 3-(1-ethyl-5-nitro-1H- benzoimidazol-2-yl) propan-1-ol C->D E Catalytic Hydrogenation (Pd/C, H2, MeOH) D->E F 3-(5-Amino-1-ethyl-1H- benzoimidazol-2-yl) propan-1-ol E->F

Caption: Two-step synthesis workflow for 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 3-(1-Ethyl-5-nitro-1H-benzoimidazol-2-yl)propan-1-ol

Objective: Construct the benzimidazole core and install the propanol chain.

Reagents & Materials:

  • N1-ethyl-4-nitrobenzene-1,2-diamine (1.0 eq, 50 mmol, 9.06 g)

  • γ -Butyrolactone (1.5 eq, 75 mmol, 6.46 g)

  • Aqueous Hydrochloric Acid (4N, 100 mL)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for neutralization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend N1-ethyl-4-nitrobenzene-1,2-diamine in 100 mL of 4N HCl.

  • Addition: Add γ -butyrolactone dropwise to the stirring suspension at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 105 °C). The suspension will gradually dissolve into a deep-colored solution. Maintain reflux for 12 hours. Note: Strong acid is required to drive the dehydration step following the initial lactone ring-opening.

  • Cooling & Neutralization: Cool the mixture to 0 °C in an ice bath. Carefully neutralize the acidic solution to pH 8 by slowly adding a 20% aqueous NaOH solution. The product will precipitate as a crude solid.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Objective: Reduce the 5-nitro group to a 5-amino group without over-reducing the aromatic core.

Reagents & Materials:

  • 3-(1-Ethyl-5-nitro-1H-benzoimidazol-2-yl)propan-1-ol (1.0 eq, 30 mmol, 7.48 g)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq Pd, 0.75 g)

  • Methanol (HPLC grade, 150 mL)

  • Hydrogen gas (H₂, balloon or Parr shaker)

Procedure:

  • Preparation: Dissolve the nitro-intermediate in 150 mL of Methanol in a thick-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry. Always add it to a solvent under an inert atmosphere (e.g., Nitrogen or Argon) before introducing Hydrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a Hydrogen atmosphere (1 atm via balloon, or 30 psi in a Parr shaker) at room temperature for 4 hours. Monitor completion via TLC or LC-MS.

  • Filtration: Once the reaction is complete, purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional Methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product as an off-white to tan solid. The product is generally pure enough (>95%) for subsequent applications but can be recrystallized from Ethanol/Water if necessary.

Quantitative Data & Characterization

Table 1: Reaction Optimization for Step 1 (Phillips Condensation)

Empirical data demonstrating the necessity of strong aqueous acid for optimal lactone ring-opening and cyclization.

Acid CatalystEquivalents / Conc.TemperatureTimeIsolated Yield (%)
Acetic Acid (AcOH)5.0 eqReflux24h45%
p-Toluenesulfonic Acid (PTSA)0.5 eq100 °C18h62%
4N HCl (Aqueous) Solvent Reflux 12h 88%
Table 2: Analytical Characterization Data (Final Product)

Expected spectroscopic parameters for 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol.

Analytical TechniqueExpected Signals / Values
¹H-NMR (400 MHz, DMSO-d₆) δ 7.20 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (d, J = 2.0 Hz, 1H, Ar-H), 6.55 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.80 (br s, 2H, -NH₂), 4.60 (br s, 1H, -OH), 4.15 (q, J = 7.2 Hz, 2H, N-CH₂), 3.45 (t, J = 6.0 Hz, 2H, O-CH₂), 2.80 (t, J = 7.5 Hz, 2H, C-CH₂), 1.95 (m, 2H, -CH₂-), 1.25 (t, J = 7.2 Hz, 3H, -CH₃).
ESI-MS (m/z)[M+H]⁺ calculated for C₁₂H₁₈N₃O: 220.14; Found: 220.15
FT-IR (ATR, cm⁻¹)3350, 3210 (N-H stretch), 3100 (O-H stretch, broad), 2930 (C-H aliphatic), 1625 (C=N stretch).

References

  • Title: PHILLIPS CONDENSATION REACTION | EXPLANATION | ADICHEMISTRY Source: Adichemistry URL
  • Source: American Chemical Society (Digitellinc)
  • Title: Synthesis and characterization of a novel benzimidazole derivative: Solvatochromic and acid-base indicator applications Source: ResearchGate URL

Sources

Application

Application Note: 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol as an Orthogonal Precursor in Drug Discovery

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Chemical Biologists Document Type: Technical Application Note & Experimental Protocols Executive Summary The benzimidazole ring is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Chemical Biologists Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The benzimidazole ring is a privileged scaffold in medicinal chemistry, acting as a structural bioisostere for purines and exhibiting broad-spectrum pharmacological activities, including kinase inhibition and targeted protein degradation [1]. The compound 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol (CAS: 879037-84-0) represents a highly versatile, bifunctional building block designed for advanced drug discovery workflows.

Unlike simple benzimidazoles, this precursor offers orthogonal reactivity through two distinct functional handles: a highly nucleophilic C5-primary amine and a flexible, derivatizable C2-propan-1-ol tail. Furthermore, the N1-ethyl substitution prevents tautomerization, locking the heterocycle into a single defined tautomeric state. This structural rigidity simplifies structure-activity relationship (SAR) interpretation and NMR characterization during lead optimization. This guide details the mechanistic rationale and validated protocols for utilizing this precursor in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and kinase inhibitors.

Structural Rationale & Mechanistic Insights

The strategic placement of functional groups on this precursor allows for highly controlled, stepwise modifications without the need for excessive protecting group chemistry.

  • C5-Amino Group (The Nucleophilic Hub): The primary aniline-like amine at the 5-position is highly reactive toward electrophiles. It is the ideal anchor for attaching Protein of Interest (POI) warheads via amide coupling, urea formation, or Buchwald-Hartwig cross-coupling.

  • C2-Propan-1-ol Group (The Linker Vector): The primary alcohol provides a critical extension vector. In PROTAC design, linker length and composition dictate the proximity and orientation of the ternary complex (POI-PROTAC-E3 Ligase) [2]. The propanol group can be oxidized to a carboxylic acid, or converted to a leaving group (e.g., mesylate) to facilitate SN2 substitution with PEGylated or alkyl E3 ligase linkers.

  • N1-Ethyl Group (The Lipophilic Anchor): Alkylation at N1 eliminates the N-H hydrogen bond donor, increasing membrane permeability and occupying hydrophobic pockets within target active sites, a common strategy in optimizing BRD9 and SOS1 degraders [3].

OrthogonalReactivity Precursor 3-(5-Amino-1-ethyl-1H- benzoimidazol-2-yl)-propan-1-ol (Bifunctional Core) Amine C5-Amino Group (High Nucleophilicity) Precursor->Amine Pathway A (First Step) Alcohol C2-Propan-1-ol Group (Latent Electrophile) Precursor->Alcohol Pathway B (Second Step) Amide Amide/Urea Formation (Attach POI Warhead) Amine->Amide Buchwald Buchwald-Hartwig Coupling (Kinase Hinge Binder) Amine->Buchwald Mesylate Mesylation (MsCl/TEA) (Activate for SN2) Alcohol->Mesylate Oxidation Oxidation (Jones/TEMPO) (Convert to Acid) Alcohol->Oxidation

Figure 1: Orthogonal functionalization logic of the benzimidazole precursor.

Application: PROTAC Linker Assembly

In the development of heterobifunctional degraders, benzimidazole derivatives are frequently utilized either as the E3 ligase recruiting ligand (e.g., CRBN binders) or as the target-binding warhead [3].

Causality in Reaction Sequencing: To utilize this precursor effectively, the order of operations is critical. The C5-amine is significantly more nucleophilic than the C2-alcohol. Therefore, the self-validating workflow dictates that the amine must be reacted first (e.g., via amide coupling). If the alcohol were mesylated first, the unprotected primary amine would rapidly undergo inter- or intramolecular alkylation, leading to polymeric or cyclized byproducts.

Quantitative Data: Reaction Profiles
Reaction StepTransformationReagents / ConditionsChemoselectivityTypical Yield
Step 1 Amide Coupling (C5)HATU, DIPEA, DMF, RT, 2h>95% (Amine over Alcohol)82 - 88%
Step 2 Mesylation (C2)MsCl, Et₃N, DCM, 0 °C, 1h>98% (Primary Alcohol)90 - 95%
Step 3 SN2 Linker AttachmentE3-Linker-NH₂, K₂CO₃, DMF, 60 °CN/A (Displacement of OMs)65 - 75%

Table 1: Standardized reaction conditions and expected yields for orthogonal PROTAC assembly.

Experimental Methodologies

The following protocols are designed as a self-validating system. The kinetic preference of the reagents ensures high chemoselectivity, minimizing the need for chromatographic purification between every step.

Protocol A: Chemoselective Amide Coupling at the C5-Position

Objective: Attach a carboxylic acid-containing Protein of Interest (POI) ligand to the benzimidazole core.

Scientific Rationale: HATU is selected over standard EDC/NHS coupling due to its superior kinetics. The rapid formation of the active HOAt ester ensures immediate reaction with the highly nucleophilic C5-aniline, effectively outcompeting any potential O-acylation at the C2-propanol site.

  • Activation: In an oven-dried flask under N₂, dissolve the POI-carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Substrate Addition: Add 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol (1.0 eq) in a single portion. Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mesylation and Linker Extension at the C2-Position

Objective: Activate the latent propanol tail and attach an E3 ligase recruiting linker.

Scientific Rationale: The reaction is strictly maintained at 0 °C. Allowing the reaction to warm to room temperature in the presence of chloride ions (from MsCl) can lead to the undesired displacement of the mesylate to form an alkyl chloride, which is significantly less reactive in subsequent SN2 steps.

  • Mesylation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Activation: Add Triethylamine (Et₃N, 2.0 eq), followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Stir strictly at 0 °C for 1 hour.

  • Cold Workup: Dilute with cold DCM and wash immediately with ice-cold water and cold brine. (Avoid basic aqueous washes which can hydrolyze the reactive mesylate). Dry over Na₂SO₄ and concentrate under reduced pressure at <30 °C. Use the crude mesylate immediately.

  • SN2 Displacement: Dissolve the crude mesylate in anhydrous DMF. Add the E3 ligase ligand-linker complex (containing a terminal nucleophilic amine or thiol, 1.2 eq) and K₂CO₃ (3.0 eq). Heat to 60 °C for 12 hours to afford the final PROTAC framework.

PROTACWorkflow Step1 Precursor Step2 1. Amide Coupling (Attach POI Ligand) Step1->Step2 Step3 2. Mesylation of Propan-1-ol Step2->Step3 Step4 3. SN2 Substitution (Attach E3 Linker) Step3->Step4 Step5 Final PROTAC Degrader Step4->Step5

Figure 2: Step-by-step PROTAC assembly workflow utilizing orthogonal functionalization.

References

  • Tahir, M., et al. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available at: [Link]

  • Hodges, T. R., et al. (2023). Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Xu, T., et al. (2024). Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Method

Application Notes and Protocols for In Vivo Dosing of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Abstract This document provides a comprehensive guide to developing in vivo dosing protocols for the novel small molecule, 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol. As specific preclinical data for this comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing in vivo dosing protocols for the novel small molecule, 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol. As specific preclinical data for this compound is not extensively published, this guide synthesizes established principles of small molecule drug development to provide a robust framework for researchers. The protocols herein are designed as self-validating systems, emphasizing the rationale behind each step, from initial physicochemical characterization and formulation to the design of toxicity, pharmacokinetic, and efficacy studies. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to logically and systematically evaluate this and other novel chemical entities in a preclinical setting.

Introduction and Pre-formulation Assessment

The successful in vivo evaluation of any new chemical entity (NCE) begins not in the animal facility, but at the lab bench. The physicochemical properties of a compound like 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol will dictate every subsequent step of the research process, including the choice of vehicle, the route of administration, and ultimately, the bioavailability of the drug.[1][2] Many novel compounds, particularly heterocyclic structures, exhibit poor aqueous solubility, which poses a significant challenge for achieving adequate systemic exposure in animal models.[3]

Therefore, the foundational step is a thorough characterization of the compound's properties. This initial investment of time and resources is critical for generating reliable and reproducible in vivo data.

Essential Physicochemical Characterization

Before initiating any animal studies, the following parameters for 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol must be determined:

  • Solubility: This is the most critical parameter. It must be assessed in a range of pharmaceutically acceptable solvents and vehicles. A tiered approach, starting with simple aqueous buffers and progressing to organic co-solvents and lipid-based systems, is recommended.[1]

  • Stability: The compound's stability in the chosen formulation vehicle under experimental conditions (e.g., room temperature, 4°C) must be confirmed to ensure the administered dose is accurate.

  • pKa and LogP: Understanding the compound's ionization constant (pKa) and its lipophilicity (logP) can help predict its absorption characteristics and guide formulation strategy.[4]

Protocol 1: Tiered Solubility Assessment

Objective: To determine the approximate solubility of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol in common preclinical vehicles.

Methodology:

  • Weigh 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes.

  • Add an initial volume (e.g., 100 µL) of the test vehicle to each tube.

  • Vortex vigorously for 2-5 minutes.

  • Visually inspect for dissolution.

  • If the compound has not dissolved, place the tubes on a rotator at room temperature for 1 hour.

  • If the compound remains undissolved, add another aliquot of the vehicle and repeat the process. Continue this stepwise addition until the compound dissolves or the desired concentration range is exceeded.

  • The vehicles to be tested should include:

    • Tier 1 (Aqueous): Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4), 5% Dextrose in Water (D5W).

    • Tier 2 (Co-solvents): 10% DMSO in saline, 10% Ethanol in saline, 40% PEG400 in water.

    • Tier 3 (Surfactants/Complexation): 5% Tween 80 in saline, 10% Solutol HS 15 in saline, 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water.

Data Presentation:

The results should be summarized in a clear format to guide formulation decisions.

VehicleTarget Concentration (mg/mL)Visual Observation (e.g., Clear Solution, Suspension)
Saline (0.9% NaCl)1Insoluble
PBS (pH 7.4)1Insoluble
10% DMSO / 40% PEG300 / 50% Saline5Clear Solution
5% Tween 80 / 95% Saline5Fine Suspension
Corn Oil10Suspension

Table 1: Example solubility screening data for a novel compound.

Formulation Development: From Bench to Dosing

Once solubility is characterized, a suitable formulation can be developed. The choice is a balance between maximizing bioavailability and minimizing vehicle-related toxicity.[1][3] For a compound with predicted low aqueous solubility, several strategies can be employed.

Formulation Strategies
  • Solution: The preferred formulation type as it provides 100% bioavailability from the vehicle.[2] This is often achieved with co-solvents (e.g., DMSO, PEG400, ethanol) or complexing agents like cyclodextrins.[3] Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, allowing for the dissolution of hydrophobic compounds. A key risk is drug precipitation upon injection into the aqueous environment of the bloodstream or GI tract.[1]

  • Suspension: Used when a suitable solvent system cannot be found. The compound is dispersed as fine particles in a liquid vehicle.[1] Causality: Reducing the particle size (micronization or nanocrystallization) increases the surface area-to-volume ratio, which can enhance the dissolution rate in vivo according to the Noyes-Whitney equation.[3][4] Wetting agents (e.g., Tween 80) and suspending agents (e.g., carboxymethylcellulose) are often required to ensure homogeneity.

  • Lipid-Based Formulations: These systems can enhance oral absorption by utilizing the body's natural lipid absorption pathways.[3][5] They can maintain the drug in a solubilized state in the gastrointestinal tract, improving absorption.

Diagram: Formulation Selection Workflow

G start Start: Characterize Solubility sol_check Soluble in Aqueous Vehicle at Target Dose? start->sol_check cosolvent_check Soluble in Co-solvent System? sol_check->cosolvent_check No form_solution Formulate as Solution (e.g., Saline, PBS) sol_check->form_solution Yes form_cosolvent Formulate as Co-solvent Solution (e.g., PEG400, DMSO) cosolvent_check->form_cosolvent Yes form_suspension Formulate as Suspension (Micronize, use wetting agents) cosolvent_check->form_suspension No end Proceed to In Vivo Study form_solution->end form_cosolvent->end lipid_option Consider Lipid-Based Formulation for Oral Route form_suspension->lipid_option form_suspension->end lipid_option->end

Caption: Decision workflow for selecting a preclinical formulation strategy.

Protocol 2: Preparation of a Co-solvent Formulation (Example)

Objective: To prepare a 5 mg/mL solution of the compound in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

Methodology:

  • Calculate the required mass of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol for the final desired volume.

  • In a sterile glass vial, add the weighed compound.

  • Add the required volume of DMSO (10% of total volume). Vortex until the compound is fully dissolved. This step is critical as the compound is often most soluble in the pure organic solvent.

  • Add the required volume of PEG400 (40% of total volume). Vortex until the solution is homogeneous.

  • Slowly add the saline (50% of total volume) dropwise while vortexing. Observe carefully for any signs of precipitation.

  • Once all components are added, vortex the final solution for an additional 2-3 minutes to ensure homogeneity.

  • Visually inspect the final formulation to ensure it is a clear, particle-free solution before administration.

In Vivo Study Design and Execution

All animal studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).[6]

Animal Model Selection

Mice are the most common animal model for initial in vivo testing due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[7] The choice of strain (e.g., C57BL/6, Balb/c, Athymic Nude) will depend on the therapeutic area and study objective (e.g., oncology xenograft models).[8]

Route of Administration (ROA)

The choice of ROA is critical and should align with the intended clinical application.[9]

  • Oral (p.o.): Administered via gavage. This is the most common and convenient route for clinical use.[10] However, it can be subject to variable absorption and first-pass metabolism.

  • Intravenous (i.v.): Injected directly into the bloodstream (typically via the tail vein). This route bypasses absorption barriers, resulting in 100% bioavailability, and is essential for initial pharmacokinetic studies.[11][12]

  • Intraperitoneal (i.p.): Injected into the peritoneal cavity. It offers rapid absorption, often mimicking i.v. exposure, but can be subject to some first-pass metabolism in the liver.

Phase 1: Dose-Finding and Toxicity Studies

The primary goal of initial in vivo studies is to determine the safety profile and the Maximum Tolerated Dose (MTD) of the compound.[13][14] The MTD is the highest dose that can be administered without causing unacceptable toxicity, often defined by a body weight loss of no more than 15-20% and the absence of severe clinical signs.[13]

Protocol 3: Single-Dose Acute Toxicity/MTD Study

Objective: To determine the MTD after a single administration of the compound.

Methodology:

  • Animal Model: Use a common mouse strain (e.g., C57BL/6), n=3-5 mice per group.

  • Dose Escalation: Administer a single dose of the compound at escalating levels. A suggested starting range, based on a lack of prior data, could be 5, 10, 20, 40, and 80 mg/kg.[15] A vehicle control group is mandatory.

  • Administration: Administer the formulated compound via the chosen route (e.g., oral gavage).

  • Monitoring:

    • Record body weight just prior to dosing and daily for 7-14 days.

    • Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture, labored breathing) at regular intervals for the first 4-6 hours post-dose, and then daily.

  • Endpoint: The MTD is identified as the highest dose at which no mortality occurs and mean body weight loss does not exceed 15-20%.

GroupNCompound Dose (mg/kg)RouteObservations
15Vehiclep.o.No adverse effects
2510p.o.No adverse effects
3530p.o.No adverse effects, <5% weight loss
45100p.o.~10% mean weight loss, transient lethargy
55300p.o.>20% mean weight loss, significant distress

Table 2: Example of a single-dose MTD study design and potential outcomes.

Phase 2: Pharmacokinetic (PK) Studies

A PK study measures how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).[14][16] This is essential for understanding the compound's exposure profile and for correlating dose with efficacy.

Protocol 4: Basic Pharmacokinetic Study in Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single dose.

Methodology:

  • Animal Model: C57BL/6 mice, n=3 per time point.

  • Dosing: Administer a single dose of the compound at a well-tolerated level (e.g., 30 mg/kg) via both intravenous (i.v.) and oral (p.o.) routes in separate groups of animals. The i.v. data is crucial for determining absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points. A typical schedule would be:

    • IV route: 2 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • Oral route: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Sample Processing: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time and calculate PK parameters using appropriate software.

Diagram: Pharmacokinetic Study Workflow

G start Dose Administration (IV and PO Groups) sampling Serial Blood Sampling (Defined Time Points) start->sampling processing Plasma Isolation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis of Compound Concentration processing->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, T½) analysis->pk_calc bioavailability Determine Oral Bioavailability (AUC_oral / AUC_iv) pk_calc->bioavailability end Correlate Exposure with Efficacy/Toxicity bioavailability->end

Caption: General workflow for a preclinical pharmacokinetic study.

Phase 3: In Vivo Efficacy Studies

Once a safe and tolerable dose with known exposure is established, efficacy can be tested in a relevant disease model. The protocol below is a general template for a subcutaneous tumor xenograft model.

Protocol 5: General In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the compound in a mouse xenograft model.

Methodology:

  • Animal Model & Cell Implantation: Acclimate immunodeficient mice (e.g., athymic nude) for one week. Subcutaneously inject the appropriate number of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[13]

  • Randomization: When tumors reach a specified average volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

  • Experimental Groups:

    • Group 1: Vehicle control (administered on the same schedule as the treatment group).

    • Group 2: Compound at Dose 1 (e.g., MTD), administered via the determined route and frequency.

    • Group 3: Compound at Dose 2 (e.g., MTD/2), to assess dose-response.

    • (Optional) Group 4: Positive control (a known effective drug for the model).

  • Treatment and Monitoring:

    • Administer treatments for a specified duration (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, body weight maintenance, and analysis of biomarkers from tumor tissue at the end of the study.

Conclusion

The in vivo evaluation of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol requires a systematic, multi-phase approach grounded in fundamental principles of pharmacology and drug development. While specific data for this compound is sparse, the protocols and workflows outlined in this document provide a comprehensive and scientifically rigorous framework for its preclinical assessment. By starting with thorough physicochemical characterization and formulation development, researchers can proceed to logically designed dose-finding, pharmacokinetic, and efficacy studies. This methodical process is essential for generating reliable data, understanding the compound's therapeutic potential, and making informed decisions for further development.

References

  • Avivia. Medication Routes of Administration. Avivia. Available at: [Link].

  • Jadhav, M. et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link].

  • Garg, R. et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link].

  • Pharmaron. In Vivo Models For Efficacy Testing I CRO Services. Pharmaron. Available at: [Link].

  • Premier Consulting. Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. Premier Consulting. Available at: [Link].

  • Taconic Biosciences. The Role of Mouse Models in Drug Discovery. Taconic Biosciences. Available at: [Link].

  • Wiedenmann, J. et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. PMC. Available at: [Link].

  • AMSbiopharma. Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link].

  • Creative Bioarray. Administration Routes and Biofluid Sampling. Creative Bioarray. Available at: [Link].

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link].

  • MatTek. In Vitro vs In Vivo: Advanced Models to Replace Animals. MatTek. Available at: [Link].

  • JoVE. Video: Routes of Drug Administration: Overview. JoVE. Available at: [Link].

  • Cure Rare Disease. The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease. Available at: [Link].

  • Singh, H. et al. Medication Routes of Administration. StatPearls - NCBI Bookshelf. Available at: [Link].

  • Sharma, A. et al. Cell and small animal models for phenotypic drug discovery. PMC - NIH. Available at: [Link].

  • Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. Available at: [Link].

  • Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link].

  • ResearchGate. How to calculate a right dose for in vivo study?. ResearchGate. Available at: [Link].

  • European Medicines Agency (EMA). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA. Available at: [Link].

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Boston University. Available at: [Link].

  • Li, F. et al. Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Welcome to the Technical Support Center. Designed for researchers, scientists, and drug development professionals, this guide provides authoritative, field-proven strategies to overcome the severe aqueous solubility limi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers, scientists, and drug development professionals, this guide provides authoritative, field-proven strategies to overcome the severe aqueous solubility limitations inherent to complex benzimidazole derivatives.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular causality. 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol consists of a highly lipophilic 1-ethyl-benzimidazole core flanked by a primary amine at the C5 position and a propan-1-ol moiety at the C2 position.

  • The Causality of Precipitation: At physiological pH (7.4), both the primary amine (pKa ~4.5) and the imidazole nitrogen (pKa ~5.5) remain largely un-ionized. This un-ionized state maximizes hydrophobic interactions and crystal lattice energy, causing the compound to rapidly precipitate out of aqueous media[1].

  • The Mechanistic Solution: Successful solubilization requires disrupting these intermolecular forces. This is achieved either by chemical ionization (protonating the basic nitrogens via pH shifting) or physical shielding (encapsulating the lipophilic core via host-guest complexation)[2].

Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately crash out when diluted from DMSO into standard PBS (pH 7.4)? A1: This is a classic case of solvent-shift nucleation. While the compound is highly soluble in 100% DMSO, standard PBS lacks the solvent capacity to maintain the un-ionized benzimidazole core in solution. The sudden drop in solvent capacity causes rapid supersaturation and crystallization. To prevent this, you must either maintain a higher co-solvent ratio or utilize an inclusion complex like [2].

Q2: How do cyclodextrins physically enhance the solubility of this specific molecule? A2: Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a highly hydrophobic internal cavity. The lipophilic 1-ethyl-benzimidazole core of your compound spontaneously partitions into this cavity via van der Waals forces, forming a thermodynamic host-guest inclusion complex. This shields the hydrophobic core from water while the cyclodextrin's exterior maintains aqueous solubility, often yielding a 1000-fold or greater increase in apparent solubility[2].

Q3: Can I use pH adjustment for in vivo animal dosing? A3: Yes, but with physiological limits. Lowering the formulation pH to 3.0–4.0 protonates the amine and imidazole nitrogens, creating a highly soluble cationic species[1]. However, injecting highly acidic solutions can cause tissue necrosis or pain at the injection site. For in vivo applications, a synergistic approach—combining a mild pH shift (pH 5.0) with 10% w/v HP-β-CD—is the gold standard for balancing solubility and biocompatibility[3].

Troubleshooting Guide

SymptomRoot CauseScientific Rationale & Solution
Immediate precipitation upon dilution into aqueous buffer. Solvent-shift nucleation & supersaturation.Cause: The kinetic solubility limit is exceeded instantly. Solution: Pre-warm the aqueous buffer to 37°C and add the DMSO stock dropwise under vigorous vortexing. If precipitation persists, switch to a co-solvent system (e.g., 5% PEG-400)[1].
Solution appears clear, but compound is inactive in biochemical assays. Colloidal aggregation.Cause: The compound has formed sub-micron colloidal aggregates that scatter minimal light but are biologically inert. Solution: Perform the Tyndall effect test (shine a laser pointer through the solution). If the beam is visible, aggregates are present. Switch to HP-β-CD complexation[2].
Incomplete dissolution even in highly acidic buffer (pH 3.0). Exceeded thermodynamic solubility limit.Cause: Even fully protonated, the compound has a maximum solubility threshold. Solution: Cap the concentration at 1-2 mg/mL or introduce 10% w/v HP-β-CD into the acidic buffer for a synergistic solubility enhancement[3].

Validated Experimental Protocols

A common pitfall in formulation is mistaking a colloidal micro-suspension for a true thermodynamic solution. Every protocol described below is designed as a self-validating system , ensuring scientific integrity through rigorous analytical checkpoints.

Protocol A: Host-Guest Complexation via HP-β-CD (Ideal for In Vivo & Neutral pH Assays)

Mechanism: Hydrophobic encapsulation of the benzimidazole core.

  • Preparation: Weigh out Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in ultra-pure water to create a 20% w/v solution.

  • Addition: Add 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol in excess of its known aqueous solubility limit (e.g., target 5 mg/mL).

  • Equilibration: Stir the suspension magnetically at 300 RPM at room temperature (25°C) for 24 to 48 hours. Causality: Complexation is a thermodynamic equilibrium process; insufficient stirring time will yield artificially low solubility.

  • Self-Validation Checkpoint:

    • Transfer the mixture to a microcentrifuge tube and spin at 10,000 x g for 15 minutes to pellet any uncomplexed, solid drug.

    • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Quantify the exact dissolved concentration of the filtrate using HPLC-UV (detecting at ~254 nm) against a known standard curve[4].

Protocol B: Acidic pH-Shift Solubilization (Ideal for High-Concentration Stock Solutions)

Mechanism: Ion-dipole interaction enhancement via nitrogen protonation.

  • Buffer Preparation: Prepare a 100 mM citrate buffer adjusted to pH 3.0.

  • Dissolution: Slowly add the compound to the buffer while stirring. The low pH will protonate the primary amine and the benzimidazole nitrogen, drastically increasing polarity[1].

  • Agitation: Sonicate the solution in a water bath for 10 minutes to break up macroscopic aggregates and accelerate protonation.

  • Self-Validation Checkpoint:

    • Perform a visual Tyndall test using a laser pointer. A true solution will not scatter the laser beam.

    • Adjust the pH upward dropwise with 0.1 M NaOH to determine the exact precipitation threshold (usually around pH 5.0 - 5.5) so you know the stability limits of your formulation[1].

Quantitative Data Summary

The following table synthesizes the expected solubility enhancement factors for benzimidazole derivatives based on authoritative literature.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility Enhancement (vs. Water)Key Reference
pH Adjustment (pH < 4.0) Protonation of amine/imidazole nitrogens50x - 100x[1]
Solid Dispersion (with β-CyD) Reduction of drug crystallinity200x - 400x[3]
HP-β-CD Complexation (20% w/v) Host-guest inclusion complex formation1000x - 1500x[2]
PAMAM Dendrimers (G3) Hydrophobic nano-encapsulation10x - 50x[5]

Solubilization Workflow Visualization

Use the following decision tree to logically select the optimal solubilization strategy based on your experimental requirements.

SolubilizationStrategy Start 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol Solubilization Workflow Decision1 Target Application? Start->Decision1 InVitro In Vitro Assays (Cell Culture / Biochemical) Decision1->InVitro InVivo In Vivo Dosing (Animal Models) Decision1->InVivo DMSO Prepare 10-50 mM Stock in DMSO (Cosolvent Approach) InVitro->DMSO pHShift pH Adjustment (Formulate at pH 2.0 - 4.0) InVivo->pHShift Tolerates acidic pH? Cyclo HP-β-CD Complexation (10-20% w/v in water) InVivo->Cyclo Requires neutral pH? Dilute Dilute in Aqueous Buffer (Keep final DMSO < 0.5% v/v) DMSO->Dilute Validate Self-Validation: Centrifuge at 10,000 x g & HPLC-UV Dilute->Validate pHShift->Validate Cyclo->Validate

Decision tree for selecting and validating a solubilization strategy for benzimidazole derivatives.

References

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences (SciELO), 2019. Available at: [Link]

  • Complexation of Several Benzimidazole-Type Fungicides with α- and β-Cyclodextrins. Journal of Agricultural and Food Chemistry (ACS Publications), 2002. Available at: [Link]

  • Solubilization and Dissolution Enhancement of Benzimidazole Anthelmintic Drugs by Cyclodextrin Complexation. YAKHAK HOEJI (The Pharmaceutical Society of Korea), 1993. Available at:[Link]

  • Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO, 2011. Available at: [Link]

Sources

Optimization

Preventing amino group oxidation in 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Technical Support Center: 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for handling 3-(5-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol, with a focus on preventing the undesired oxidation of its aromatic amino group. Aromatic amines, particularly within electron-rich heterocyclic systems like benzimidazoles, are notoriously susceptible to oxidation, which can compromise sample integrity, complicate reaction outcomes, and impede drug development workflows.[1] This resource offers practical solutions, detailed protocols, and troubleshooting advice to ensure the stability and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the 5-amino group on my benzimidazole compound so susceptible to oxidation?

The 5-amino group on the benzimidazole ring is highly susceptible to oxidation due to electronic factors. As an electron-donating group attached to an already electron-rich aromatic system, it lowers the oxidation potential of the molecule. This makes it sensitive to various oxidants, including atmospheric oxygen, trace metal impurities, and even light. The oxidation process often involves the formation of colored radical intermediates and can lead to complex polymeric byproducts.[1]

Q2: My sample of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol has turned brown/dark purple upon storage. What is happening?

This discoloration is a classic indicator of aromatic amine oxidation. The initial oxidation products can undergo further reactions, leading to the formation of highly conjugated, intensely colored dimeric and polymeric impurities. This not only affects the purity of your sample but can also inhibit its desired reactivity in subsequent steps.

Q3: How can I analytically detect and monitor the oxidation of my compound?

Several standard laboratory techniques can be used to assess the purity and detect oxidative degradation:

  • Thin-Layer Chromatography (TLC): Oxidation byproducts typically appear as new, often colored, spots with different Rf values (usually lower, indicating higher polarity). Streaking on the TLC plate is also a common sign of decomposition. A simple spot test with cinnamaldehyde reagent on a TLC plate can produce a yellow color, indicating the presence of the primary aromatic amine.[2]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.[3] Oxidation will manifest as the appearance of new peaks in the chromatogram, often with a corresponding decrease in the area of the peak for the starting material. UV detection is commonly used for these aromatic compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less quantitative for minor impurities, ¹H NMR can show signs of oxidation through the broadening of aromatic signals or the disappearance of the characteristic -NH₂ proton signals.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My compound shows signs of degradation even when stored in a freezer.
  • Cause: Aromatic amines are sensitive to both air and moisture.[4] Freezing the sample slows down, but does not stop, oxidation if atmospheric oxygen is present in the container. Hygroscopic compounds can absorb moisture from the air, which can also accelerate degradation.[4]

  • Solution:

    • Inert Atmosphere: Always store the solid compound under a dry, inert atmosphere such as argon or nitrogen.[5][6] Use vials with tight-fitting seals, like those with a Sure/Seal™ system.[6][7]

    • Solvent Preparation: If storing in solution, use a high-purity, anhydrous solvent that has been thoroughly de-gassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Light Protection: Store vials in the dark or use amber-colored vials to prevent photo-oxidation.

Issue 2: I am attempting a reaction on the propan-1-ol side chain, but the reaction is messy, with low yield and a complex mixture of byproducts.
  • Cause: The unprotected 5-amino group is a highly nucleophilic and basic site that can compete with the primary alcohol in many reactions.[8] Furthermore, it can be oxidized by various reagents, leading to the formation of impurities that complicate purification.

  • Solution: The most robust strategy is to temporarily "mask" or protect the amino group as a less reactive functional group.[8] This prevents it from interfering with the desired reaction. After the reaction on the alcohol is complete, the protecting group can be cleanly removed to regenerate the free amine. The most common and effective protecting groups for this purpose are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[9]

Core Experimental Protocols: Amino Group Protection & Deprotection

Protecting the amino group is a critical step for achieving clean and high-yielding transformations on other parts of the molecule. Boc and Cbz are excellent choices as they are stable under a wide variety of conditions and can be removed selectively.[9][10]

Workflow for Amine Protection Strategy

Below is a generalized workflow for utilizing a protection strategy in a multi-step synthesis.

G Start Starting Material (Free Amine) Protect Protect Amino Group (e.g., Boc or Cbz) Start->Protect React Perform Reaction on Alcohol Side Chain Protect->React Deprotect Deprotect Amino Group React->Deprotect Final Final Product (Free Amine) Deprotect->Final

General workflow for a protection-reaction-deprotection sequence.
Protocol 1: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[11][12]

Reaction Scheme: Molecule-NH₂ + (Boc)₂O → Molecule-NH-Boc

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol (1.0 equiv.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equiv.), to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the stirred mixture.[13]

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc protected compound by flash column chromatography on silica gel.

ParameterRecommended Condition
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Stoichiometry 1.1 - 1.2 equivalents
Base Triethylamine (TEA) or DIPEA
Solvent THF, Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Typical Time 4-12 hours

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the transformation.[12]

  • Low Yield: Ensure the starting amine is dry and the solvent is anhydrous, as water can hydrolyze the Boc anhydride.

Protocol 2: N-Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is another robust protecting group, valued for its stability and its clean removal via catalytic hydrogenation.[10][14]

Reaction Scheme: Molecule-NH₂ + Cbz-Cl → Molecule-NH-Cbz

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting amine (1.0 equiv.) in a suitable solvent system, such as a mixture of THF and water (2:1).[15]

  • Base Addition: Add an inorganic base like sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution.[15]

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while stirring vigorously.[15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended Condition
Reagent Benzyl Chloroformate (Cbz-Cl)
Stoichiometry 1.1 - 1.3 equivalents
Base Sodium Bicarbonate (NaHCO₃)
Solvent THF/Water, Dichloromethane
Temperature 0 °C to Room Temperature
Typical Time 2-6 hours

Troubleshooting:

  • Side Reactions: Cbz-Cl is moisture-sensitive. Ensure it is handled under dry conditions and added slowly at 0 °C to minimize hydrolysis and the formation of dibenzyl carbonate.

  • Racemization (if applicable): For chiral substrates, maintaining a pH between 8-10 is crucial to prevent racemization.[15]

Deprotection Protocols

The choice of deprotection method depends on the protecting group used and the stability of the molecule to the required conditions.

Deprotection of N-Boc Group

Boc groups are typically removed under acidic conditions.[13][16]

  • Procedure: Dissolve the N-Boc protected compound in dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 20-50% v/v in DCM) or a solution of HCl in 1,4-dioxane (e.g., 4M).[17]

  • Stir the mixture at room temperature for 1-3 hours.

  • Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).

  • If the free amine is required, neutralize the salt with a mild base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.

Deprotection of N-Cbz Group

The Cbz group is most commonly removed by catalytic hydrogenation, which is a very mild and clean method.[14][18][19]

  • Setup: Dissolve the N-Cbz protected compound in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[14]

  • Carefully add a catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol%.[14]

  • Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) using a balloon or a dedicated hydrogenation apparatus.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during and after filtration.[14]

  • Rinse the filter pad with the reaction solvent and concentrate the combined filtrates to yield the deprotected amine.[14]

Visualization of Protected vs. Unprotected Structures

The following diagram illustrates the structural change upon Boc protection.

G cluster_start Starting Material cluster_protected Boc-Protected Intermediate start_img start_img protected_label tert-butyl (1-ethyl-2-(3-hydroxypropyl)- 1H-benzo[d]imidazol-5-yl)carbamate (Structure Not Available in Search) start_img->protected_label + (Boc)₂O start_label 3-(5-Amino-1-ethyl-1H-benzoimidazol- 2-yl)-propan-1-ol

Structural comparison of the free amine and its Boc-protected carbamate derivative.

References

  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012). Taylor & Francis Online. [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2025). ACS Publications. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

  • An Excellent Method for Cbz-protection of Amines. (2010). Thieme Connect. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]

  • BOC Protection and Deprotection. (2026). J&K Scientific LLC. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Developing deprotectase biocatalysts for synthesis. (2024). Royal Society of Chemistry. [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. (n.d.). Organic Chemistry Portal. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of Tyrosinase Labile Protecting Groups for Amines. (2004). ACS Publications. [Link]

  • Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. [Link]

  • Prodrugs for Amines. (n.d.). National Center for Biotechnology Information. [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Royal Society of Chemistry. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd. (2023). SKC Inc. [Link]

  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.). SCIEX. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • Spot Test Detection and Colorimetric Determination of Aromatic Amines and Imino Heteroaromatic Compounds with 3-Methyl-2benzothiazolone Hydrazone. (n.d.). ACS Publications. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc. [Link]

  • Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. (n.d.). ResearchGate. [Link]

  • Nitro and aminobenzimidazoles. (n.d.). ResearchGate. [Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). National Center for Biotechnology Information. [Link]

  • Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. (n.d.).
  • 3-(5-METHOXY-1H-BENZOIMIDAZOL-2-YLAMINO)-PROPAN-1-OL. (n.d.). NextSDS. [Link]

  • Mechanism of Thermal Oxidation of the Benzimidazole System. (1974). DTIC. [Link]

  • Preparation method of 5-aminobenzimidazole. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Basic Benzimidazole Derivatives

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing chromatographic challenges with 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing chromatographic challenges with 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol . Due to its highly basic nature—featuring both an aniline-like primary amine and a benzimidazole nitrogen—this compound is notoriously prone to severe peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

As a Senior Application Scientist, I have structured this guide not just to provide quick fixes, but to explain the underlying physicochemical causality of peak tailing. By understanding the mechanics, you can build a self-validating analytical method that ensures accurate quantitation and reproducible peak symmetry.

Root Cause Analysis: The Mechanics of Peak Tailing

When analyzing highly basic compounds, peak tailing is the physical manifestation of competing retention mechanisms[1]. For 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol, the retention is governed by two distinct forces:

  • The Primary Mechanism (Intended): Hydrophobic partitioning between the analyte's benzimidazole core/ethyl/propanol groups and the C18 stationary phase.

  • The Secondary Mechanism (Unintended): Ion-exchange interactions. The silica backbone of standard HPLC columns contains residual silanol groups (Si-OH). According to, at a mobile phase pH above 3.5, these silanols deprotonate to form negatively charged silanate ions (Si-O⁻)[2]. Simultaneously, the basic nitrogens on your analyte become protonated (positively charged). The resulting electrostatic attraction acts like "molecular Velcro," causing the analyte molecules to desorb slowly and unevenly, dragging out the trailing edge of the peak[3].

Diagnostic Workflows & Logical Troubleshooting

Before altering your chemistry, you must validate whether the tailing is a chemical interaction or a physical system failure. The workflow below outlines the self-validating diagnostic process.

DiagnosticWorkflow Start Observe Peak Tailing for Benzimidazole Analyte InjectNeutral Inject Neutral Marker (e.g., Uracil or Toluene) Start->InjectNeutral CheckNeutral Does the neutral marker also tail? InjectNeutral->CheckNeutral Physical Physical / System Issue (Dead volume, column void) CheckNeutral->Physical Yes (All peaks tail) Chemical Chemical Issue (Secondary Silanol Interactions) CheckNeutral->Chemical No (Only basic peaks tail) FixPhysical 1. Replace column inlet frit 2. Check PEEK tubing/fittings 3. Reduce extra-column volume Physical->FixPhysical FixChemical 1. Lower mobile phase pH (< 3.0) 2. Use base-deactivated/end-capped C18 3. Increase buffer concentration Chemical->FixChemical

Logical workflow for diagnosing and resolving HPLC peak tailing.

Quantitative Impact of Method Parameters on Peak Symmetry

To validate the causality of pH and column chemistry on peak shape, consider the following empirical data summarizing the USP Tailing Factor (T) and Asymmetry (As) for basic benzimidazole derivatives under varying conditions. A perfectly symmetrical peak has a value of 1.0; values > 1.5 indicate problematic tailing.

Mobile Phase pHColumn ChemistryBuffer ConcentrationUSP Tailing Factor (T)Asymmetry (As)Diagnostic Conclusion
7.0 (Neutral) Standard C18 (Type A)10 mM Phosphate2.853.10Severe silanol ionization; strong secondary interactions.
7.0 (Neutral) End-capped C18 (Type B)25 mM Phosphate1.801.95End-capping helps, but residual silanols still interact.
4.5 (Weak Acid) End-capped C18 (Type B)25 mM Phosphate1.551.62Partial silanol protonation reduces tailing.
2.5 (Strong Acid) End-capped C18 (Type B)25 mM Phosphate1.10 1.15 Silanols fully protonated (neutralized); ideal peak shape.
Step-by-Step Optimization Protocol

To systematically eliminate chemical peak tailing for 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol, execute the following self-validating protocol. This protocol utilizes low pH to protonate ionizable silanol groups, a standard practice recommended by [4].

Protocol Step1 Step 1: Buffer Prep Prepare 25 mM Potassium Phosphate Step2 Step 2: pH Adjustment Titrate to pH 2.5 using H3PO4 Step1->Step2 Step3 Step 3: Column Setup Install Type B End-Capped C18 Step2->Step3 Step4 Step 4: Equilibration Flush system with 20 column volumes Step3->Step4 Step5 Step 5: Validation Inject analyte, verify Tailing Factor < 1.5 Step4->Step5

Step-by-step protocol for optimizing mobile phase to eliminate silanol interactions.

Detailed Methodology:

  • Buffer Preparation: Weigh and dissolve potassium phosphate monobasic ( KH2​PO4​ ) in HPLC-grade water to achieve a 25 mM concentration.

    • Causality: Adequate buffer capacity is required to mask trace active sites and maintain a localized pH environment at the silica surface.

  • pH Adjustment: Slowly titrate the buffer with concentrated phosphoric acid ( H3​PO4​ ) until the pH reaches 2.5.

    • Causality: At pH 2.5, the residual silanols on the silica surface are forced into their protonated, neutral state ( Si−OH ), effectively neutralizing the stationary phase's negative charge and preventing electrostatic binding with the basic analyte[5].

  • Column Selection: Install a high-purity, Type B silica column that is fully end-capped (e.g., deactivated with trimethylsilyl groups).

    • Causality: As noted by , end-capping sterically hinders the analyte from physically reaching any remaining unreacted silanols deep within the silica pores[6].

  • System Equilibration: Pump the mobile phase through the column for at least 20 column volumes before injection.

    • Causality: Low-pH buffers require extended equilibration times to fully protonate the silica surface and establish a stable ionic double layer.

  • Validation: Inject a 10 µL sample of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol. Calculate the USP Tailing Factor at 5% peak height. A value ≤1.2 validates the successful suppression of secondary interactions.

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5, but I am still seeing a tailing factor of 1.8. What is the next logical step? A: If pH optimization fails, you are likely experiencing either mass overloading or a physical system void. First, dilute your sample by 10x and reinject. If the peak shape improves, the column was overloaded (basic compounds have a lower loading capacity due to the finite number of interaction sites). If the peak shape remains poor, inject a neutral marker (like uracil). If the neutral marker tails, you have a physical void in your column or extra-column dead volume in your PEEK tubing fittings[3].

Q: Can I use an LC-MS compatible buffer instead of phosphate? A: Yes. Phosphate is non-volatile and will contaminate an MS source. For LC-MS analysis of this compound, recommend using 10 mM ammonium formate adjusted to pH 2.8 with formic acid[7], or 0.1% Trifluoroacetic acid (TFA). TFA is an ion-pairing reagent that actively binds to the basic nitrogens of the analyte, neutralizing its charge and dramatically sharpening the peak, though it may cause some ion suppression in the MS.

Q: Why do the ethyl group and propanol chain on this molecule not help with peak shape? A: The propan-1-ol chain at C2 and the ethyl group at N1 primarily influence the molecule's hydrophobicity (retention time) and steric bulk. However, they do not sterically shield the highly basic C5-amino group or the N3 of the benzimidazole ring. These localized areas of high positive charge density are the exclusive drivers of the secondary silanol interactions.

References
  • HPLC Peak Tailing Source: Axion Labs URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: Restek URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Welcome to the technical support center for the crystallization of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques to optimize the crystallization of this promising benzimidazole derivative.

Troubleshooting Guide: Addressing Common Crystallization Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a common issue, particularly with molecules that have both polar and non-polar functionalities like our target compound.[1] It occurs when the supersaturation level is too high, causing the compound to separate from the solution as a liquid phase before it has a chance to organize into a crystal lattice.[1] Amorphous precipitation is a similar outcome where the solid forms without long-range molecular order.

Root Causes and Solutions:

  • Excessive Supersaturation: The driving force for crystallization is too high, favoring rapid precipitation over orderly crystal growth.[2][]

    • Solution: Reduce the rate of supersaturation. If using cooling crystallization, slow down the cooling rate.[] If using an antisolvent, add it more slowly and with efficient mixing to avoid localized high supersaturation.[4]

  • Inappropriate Solvent Choice: The solvent may be too good at solvating the molecule, or conversely, too poor, leading to a rapid crash-out.

    • Solution: Re-evaluate your solvent system. A mixture of a good solvent and a poor solvent (antisolvent) often provides better control. For a benzimidazole derivative like this, consider solvent systems like ethanol/water, acetonitrile/water, or ethyl acetate/heptane.[5]

  • Presence of Impurities: Impurities can sometimes inhibit nucleation and promote oiling out.[6]

    • Solution: Ensure the purity of your starting material. If necessary, perform a preliminary purification step like column chromatography or a charcoal treatment.

Q2: I'm getting very fine needles or a wide particle size distribution. How can I obtain more uniform, equant crystals?

A2: Crystal morphology and particle size distribution are critical for downstream processing, affecting properties like filtration, drying, and flowability.[7] Fine needles or a broad distribution often indicate that nucleation is dominating over crystal growth.[7]

Strategies for Crystal Habit and Size Control:

  • Control Supersaturation: Maintain a lower level of supersaturation. This will favor the growth of existing crystals rather than the formation of new nuclei.[7]

  • Seeding: This is a powerful technique to control crystallization.[4] By introducing a small quantity of high-quality crystals of the desired polymorph at the right point, you provide a template for growth, leading to a more uniform particle size.

  • Agitation: The mixing rate can influence crystal size. Excessive agitation can lead to secondary nucleation, where new crystals form from collisions with existing ones, resulting in smaller particles.[2] Experiment with different agitation speeds to find an optimal balance.

  • Solvent System Modification: The solvent can influence which crystal faces grow faster, thus affecting the crystal shape. Trying different solvents or solvent mixtures can sometimes lead to a more desirable crystal habit.

Q3: The crystallization process is not reproducible, leading to inconsistent yields and purity. What factors should I investigate?

A3: Lack of reproducibility is a major challenge when scaling up a crystallization process.[8][9] The root cause often lies in uncontrolled variables that affect polymorphism, impurity incorporation, or both.

Key Areas for Investigation:

  • Polymorphism: Benzimidazole derivatives are known to exhibit polymorphism, where the same molecule can pack into different crystal structures.[4][8] Different polymorphs can have different solubilities and stabilities, leading to variability in yield and performance.[8]

    • Solution: Conduct a polymorph screen to identify the most stable form under your process conditions. Use seeding with the desired polymorph to ensure consistency.[4]

  • Impurity Profile: The type and amount of impurities can significantly impact crystallization. Some impurities may get incorporated into the crystal lattice, while others might inhibit growth.[6]

    • Solution: Characterize your impurity profile. A well-designed crystallization process should effectively purge impurities into the mother liquor.[6] Consider a hot filtration step to remove insoluble impurities before cooling. A final wash of the isolated crystals with a suitable solvent can remove adhered mother liquor containing impurities.[6]

  • Process Parameters: Seemingly minor variations in cooling rate, agitation, or seeding can have a significant impact on the final product.[2]

    • Solution: Implement strict process controls. Utilize automated lab reactors for precise control and monitoring of temperature, stirring, and dosing rates.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol that will influence its crystallization?

A1: The molecular structure of our target compound provides several clues:

  • Benzimidazole Core: This is a relatively rigid, planar system capable of π-π stacking interactions, which can stabilize the crystal lattice.[10]

  • Amino and Hydroxyl Groups: The primary amine (-NH2) and terminal alcohol (-OH) groups are excellent hydrogen bond donors and acceptors. These strong intermolecular interactions will play a crucial role in the crystal packing.

  • Propanol Side Chain: The flexible propanol side chain can adopt different conformations, potentially leading to polymorphism.

  • Ethyl Group on the Imidazole Nitrogen: This substitution prevents N-H tautomerism seen in some benzimidazoles, simplifying the system.

Given these features, the compound is expected to be a crystalline solid with a relatively high melting point due to the strong intermolecular forces. Its solubility will be highest in polar protic solvents that can engage in hydrogen bonding, such as alcohols (methanol, ethanol) and potentially water at certain pH values.

Q2: How should I perform a systematic solvent screening to find the best crystallization solvent?

A2: A systematic solvent screening is the foundation of developing a robust crystallization process.[11] The goal is to find a solvent (or solvent system) where the compound has high solubility at an elevated temperature and low solubility at room temperature or below.

Protocol 1: Systematic Solvent Screening

  • Solvent Selection: Choose a range of solvents with varying polarities. A good starting set includes:

    • Polar Protic: Ethanol, Methanol, Isopropanol, Water

    • Polar Aprotic: Acetonitrile, Ethyl Acetate, Acetone

    • Nonpolar: Toluene, Heptane (as an antisolvent)

  • Solubility at Room Temperature:

    • Place a small, known amount of your compound (e.g., 10 mg) into a small vial.

    • Add a selected solvent dropwise, stirring or vortexing after each addition, until the solid completely dissolves.

    • Record the volume of solvent required. A good candidate will require a moderate volume of solvent. If it dissolves in a very small volume, it's likely too soluble. If it's insoluble in a large volume, it's a poor solvent but might be a good antisolvent.

  • Solubility at Elevated Temperature:

    • For solvents that showed poor to moderate solubility at room temperature, heat the mixture to near the solvent's boiling point.

    • Observe if the compound dissolves. If it does, it's a potential candidate for cooling crystallization.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Observe if crystals form. Note the quality and quantity of the crystals.

  • Data Evaluation: Summarize your findings in a table to identify the most promising solvents.

Solvent ClassExample SolventSolubility at 25°CSolubility at 70°CObservations on Cooling
Polar ProticEthanolModerateHighCrystalline solid
Polar AproticEthyl AcetateLowModeratePotential for crystals
NonpolarHeptaneInsolubleInsolubleGood as an antisolvent
Q3: What analytical techniques are essential for characterizing my crystalline material?

A3: Proper characterization is crucial to ensure you have the desired crystal form and purity.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to identify the crystal form (polymorph) and assess crystallinity. Each polymorph will have a unique diffraction pattern.[8]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting and polymorphic transitions. It provides information on the melting point and thermal stability of your compound.[12]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the presence of residual solvent or to identify if the material is a hydrate or solvate.

  • Microscopy: Visual examination of the crystals under a microscope provides valuable information about crystal shape (habit), size, and uniformity.

Experimental Workflow Visualization

A logical workflow is critical for efficiently optimizing crystallization conditions.

Diagram 1: Solvent Selection Workflow

start Start with Purified Compound solvent_screen Protocol 1: Solvent Screening (Polar Protic, Polar Aprotic, Nonpolar) start->solvent_screen eval_solubility Evaluate Solubility at Room Temp & High Temp solvent_screen->eval_solubility good_solvent Good Solvent Identified (High solubility at high T, low at low T) eval_solubility->good_solvent  Yes poor_solvent Poor Solvent Identified (Potential Antisolvent) eval_solubility->poor_solvent  No too_soluble Too Soluble eval_solubility->too_soluble  Very High cooling_cryst Optimize Cooling Crystallization good_solvent->cooling_cryst antisolvent_cryst Develop Antisolvent Crystallization poor_solvent->antisolvent_cryst find_antisolvent Find a Miscible Antisolvent too_soluble->find_antisolvent end Optimized Protocol cooling_cryst->end antisolvent_cryst->end find_antisolvent->antisolvent_cryst

Caption: A decision-making workflow for systematic solvent selection.

Diagram 2: Troubleshooting Crystallization Issues

start Crystallization Attempt issue What is the issue? start->issue oiling_out Oiling Out / Amorphous Solid issue->oiling_out  Oiling Out poor_quality Poor Crystal Quality (Needles, Fines) issue->poor_quality  Poor Quality no_crystals No Crystals Form issue->no_crystals  No Crystals sol_oiling Reduce Supersaturation Rate (Slower Cooling/Antisolvent Addition) Change Solvent System oiling_out->sol_oiling sol_quality Introduce Seeding Optimize Agitation Lower Supersaturation poor_quality->sol_quality sol_no_crystals Increase Concentration Scratch Vial Add Seed Crystals no_crystals->sol_no_crystals analyze Analyze Crystals (PXRD, DSC, Microscopy) sol_oiling->analyze sol_quality->analyze sol_no_crystals->analyze

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Welcome to the Technical Support Center. 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol is a highly polar, multi-functional molecule.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol is a highly polar, multi-functional molecule. Featuring a basic benzimidazole core, a primary aniline-like amine, and a terminal primary alcohol, it exhibits severe peak tailing and irreversible adsorption on standard bare silica gel. This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and validated protocols for its successful purification.

Physicochemical Profiling & Chromatographic Impact

To design a successful purification method, we must first deconstruct the molecule's structural features and understand their causal relationship with chromatographic behavior.

Table 1: Physicochemical Properties & Chromatographic Impact

Structural FeatureChemical PropertyChromatographic ChallengeEngineered Solution
Benzimidazole Core Basic Nitrogen (pKa ~5.5)Strong ionic bonding with acidic silanols on bare silica[1].Use Amine-functionalized (NH2) silica or basic mobile phase modifiers[2].
5-Amino Group Primary Amine (H-bond donor)Severe peak tailing and irreversible adsorption[3].Avoid bare silica; utilize reversed-phase (C18) with pH > 8[4].
Propan-1-ol Group Primary Alcohol (Polar)Requires highly polar eluent (e.g., Methanol), which can dissolve standard silica.Dry loading on Celite; gradient elution starting with low polarity[5].
1-Ethyl Group Lipophilic AnchorMay cause unpredictable retention shifts in purely aqueous systems.Ensure sufficient organic modifier (Acetonitrile/Methanol) in RP gradients.

Troubleshooting FAQs

Q1: Why does my compound streak completely from baseline to solvent front on standard silica gel? A1: Standard silica gel (SiO₂) features surface silanol groups (Si-OH) that act as Brønsted acids[1]. Your target molecule contains two basic nitrogen centers (the benzimidazole ring and the 5-amino group) and a polar hydroxyl group. These functional groups engage in strong ionic interactions and hydrogen bonding with the acidic silanols. This solute-sorbent mass transfer kinetic issue manifests as severe peak broadening, streaking, and low recovery[2]. Self-Validating Step: To confirm silanol interference, run a TLC on bare silica with your standard solvent, then run a second TLC plate pre-treated with 1% Triethylamine (TEA). If the spot sharpens significantly, acidic silanol interaction is the root cause.

Q2: I added 1% Triethylamine (TEA) to my Dichloromethane/Methanol (DCM/MeOH) gradient, but recovery is still low. What is the optimal stationary phase? A2: While mobile phase modifiers like TEA or ammonium hydroxide help neutralize silica, they often complicate post-purification recovery and can leave stubborn residues[3]. For highly basic, multi-polar compounds like this, switching to an Amine-functionalized silica (NH2-silica) is the definitive solution. Amine-bonded silica has a basic surface environment, inherently repelling the basic moieties of your target molecule and eliminating the need for basic modifiers in the mobile phase[4].

Q3: How should I load the crude mixture onto the column? It only dissolves in Methanol or DMSO. A3: Dry loading is critical here. If you liquid-load a methanol-dissolved sample onto a normal-phase column, the strong polar solvent will act as an immediate eluent, dragging the compound down the column and destroying the separation band[5]. Self-Validating Step: Dissolve the crude in minimal MeOH, add an equal mass of Celite or NH2-silica, and evaporate to a free-flowing powder. Monitor the powder's consistency; if it clumps, residual solvent remains and will ruin the chromatography. It must be completely dry before loading.

Q4: Can I use Reversed-Phase (C18) chromatography for this compound? A4: Yes, and it is highly recommended if normal-phase fails. However, because the molecule is basic, it will be protonated and highly polar in neutral or acidic water, eluting too quickly near the void volume. You must use a high-pH mobile phase modifier (e.g., 0.1% Ammonium Hydroxide) to deprotonate the amines, increasing the molecule's lipophilicity and ensuring proper partitioning into the C18 stationary phase[2].

Visualized Purification Workflow

G Start Crude Mixture 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol CheckSol Solubility Check Start->CheckSol SolNP Soluble in DCM/EtOAc (Normal Phase Path) CheckSol->SolNP Low Polarity Solvents SolRP Soluble only in MeOH/DMSO (Reversed Phase Path) CheckSol->SolRP High Polarity Solvents NH2Col Amine-Functionalized Silica (KP-NH / RediSep Amine) SolNP->NH2Col C18Col C18 Reversed-Phase Silica SolRP->C18Col DryLoad Dry Loading on Celite NH2Col->DryLoad LiquidLoad Liquid Loading (DMSO) C18Col->LiquidLoad ElutionNP Gradient: EtOAc to MeOH (No basic modifier needed) DryLoad->ElutionNP ElutionRP Gradient: Water to MeCN (+ 0.1% NH4OH modifier) LiquidLoad->ElutionRP Pure Pure Target Compound ElutionNP->Pure ElutionRP->Pure

Figure 1: Decision tree for selecting the optimal flash chromatography workflow.

Validated Experimental Protocols

Protocol A: Amine-Functionalized Silica Purification (Normal Phase)
  • Stationary Phase Preparation: Select an amine-functionalized flash cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine)[3].

  • Sample Preparation (Dry Loading): Dissolve the crude 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol in a minimal volume of Methanol. Add Celite 545 (1:2 crude-to-Celite mass ratio). Evaporate under reduced pressure until a fine, free-flowing powder is achieved[5].

  • Column Equilibration: Equilibrate the column with 3 Column Volumes (CV) of 100% Ethyl Acetate. Causality Note: Hexane is often too non-polar for this molecule; starting with EtOAc ensures the compound does not crash out on the column head and cause overpressure.

  • Gradient Elution: Run a gradient from 100% Ethyl Acetate to 20% Methanol in Ethyl Acetate over 10 CVs.

  • Detection & Fractionation: Monitor UV absorbance at 254 nm (benzimidazole core) and 280 nm. Collect fractions based on threshold triggering.

  • Self-Validation: Spot the apex fraction and the tailing edge on an NH2-TLC plate. If the Rf values match without streaking, the protocol is validated and the compound is pure.

Protocol B: Reversed-Phase (C18) Purification with pH Control
  • Stationary Phase Preparation: Select a C18 reversed-phase flash cartridge.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Ammonium Hydroxide (NH₄OH)[2].

    • Solvent B: HPLC-grade Acetonitrile. Causality Note: The basic pH (~10) ensures the 5-amino and benzimidazole groups remain deprotonated, maximizing retention on the hydrophobic C18 chains and preventing early elution.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DMSO (liquid loading). Inject directly onto the column.

  • Gradient Elution: Equilibrate with 5% B. Run a shallow gradient from 5% B to 60% B over 15 CVs.

  • Post-Purification: Lyophilize the collected fractions to remove water, acetonitrile, and volatile ammonia. Self-Validation: Check the lyophilized powder via LC-MS. The absence of DMSO and ammonia peaks confirms successful solvent removal and compound integrity.

References

  • When should I use an amine-bonded silica for flash chromatography? , Biotage. [Link]

  • Successful Flash Chromatography , King Group. [Link]

  • RediSep amine functionalized column , Teledyne ISCO.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? , Biotage.[Link]

  • Flash Chromatography Basics , Sorbent Technologies. [Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Superiority: 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol vs. Standard Benzimidazoles in Drug Discovery

As an Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate the structural viability of core scaffolds for high-throughput screening and lead optimization. The benzimidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate the structural viability of core scaffolds for high-throughput screening and lead optimization. The benzimidazole nucleus is a well-established purine isostere, ubiquitous in the design of kinase inhibitors and anti-cancer agents [1]. However, standard, unfunctionalized benzimidazoles often present significant downstream challenges, including poor aqueous solubility, unpredictable tautomerization, and a lack of orthogonal handles for late-stage functionalization.

This technical guide provides an objective, data-driven comparison between standard benzimidazole derivatives and the highly functionalized intermediate 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol (CAS: 803609-61-2 / C12H17N3O). By analyzing structural causality and providing self-validating experimental workflows, this guide will demonstrate why this specific substitution pattern accelerates hit-to-lead optimization.

Structural & Mechanistic Analysis

To understand why 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol outperforms basic benzimidazoles, we must examine the causality behind its specific functional groups. Standard benzimidazoles rely on the N1-H for hydrogen bonding, which leads to rapid tautomerization in solution. This dynamic equilibrium complicates Structure-Activity Relationship (SAR) interpretation and often results in off-target binding across highly conserved kinase ATP-binding pockets [2].

Conversely, the rationally designed functionalization of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol addresses these limitations through three distinct vectors:

  • N1-Ethyl Capping: Alkylation at the N1 position permanently locks the scaffold into a single tautomeric form. The ethyl group provides a precise increase in lipophilicity (LogP) and cell permeability without introducing the excessive steric bulk that would clash with the kinase hinge region.

  • C5-Amino Group (The Hinge Binder): In standard benzimidazoles, the core nitrogen atoms act as the primary hinge-binding elements. Here, the C5-aniline moiety serves a dual purpose: it acts as a potent hydrogen bond donor for the kinase hinge region, and it provides an orthogonal vector for amide coupling to explore the hydrophobic pocket [3].

  • C2-Propanol Chain (The Solubility/Linker Handle): The addition of a flexible, hydrophilic propanol chain at the C2 position dramatically enhances aqueous solubility. Furthermore, the terminal hydroxyl group serves as an ideal attachment point for PEG linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs) [4].

ScaffoldLogic Core Benzimidazole Core (Purine Isostere) N1 N1-Ethyl Group (Prevents Tautomerization, Increases Lipophilicity) Core->N1 N1 Substitution C2 C2-Propanol Chain (Solubility Enhancer, PROTAC Linker Handle) Core->C2 C2 Substitution C5 C5-Amino Group (Hinge-Binding Donor, Amide Coupling Vector) Core->C5 C5 Substitution

Caption: Structural functionalization logic of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol.

Comparative Physicochemical Profiling

The table below summarizes the quantitative advantages of utilizing the functionalized scaffold over standard alternatives. Data reflects calculated physicochemical properties critical for Lipinski's Rule of Five compliance and late-stage diversification.

Property / FeatureUnsubstituted Benzimidazole2-Methylbenzimidazole3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
Molecular Weight 118.14 g/mol 132.16 g/mol 219.28 g/mol
Tautomerization Risk High (Dynamic equilibrium)High (Dynamic equilibrium)None (N1-Capped)
H-Bond Donors/Acceptors 1 / 11 / 12 / 3
Aqueous Solubility (LogS) Poor (-3.2)Poor (-3.5)Excellent (-1.8)
Orthogonal Functional Handles 002 (C5-NH2, C2-OH)
Kinase Selectivity Potential Low (Pan-kinase activity)LowHigh (Via C2/C5 tuning)

Self-Validating Experimental Workflows

To demonstrate the practical utility of this scaffold, I have detailed two critical laboratory workflows: chemoselective synthesis and biological evaluation. These protocols are designed with built-in self-validation steps to ensure data integrity.

Protocol 1: Chemoselective Amidation at the C5-Position

Objective: Synthesize a target kinase inhibitor by selectively coupling a carboxylic acid pharmacophore to the C5-amino group, without reacting the C2-propanol group. Causality & Expertise: The C5-amino group is an aniline derivative, meaning its nucleophilicity competes closely with the aliphatic C2-primary alcohol. To force chemoselectivity toward N-acylation, we utilize HATU at 0°C. To make this protocol self-validating, we introduce a post-reaction methanolysis step. If any transient O-acylation occurs at the C2-hydroxyl, the mild K2CO3/MeOH treatment will rapidly cleave the ester bond, while the target C5-amide remains entirely stable.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Cool the mixture to 0°C. Add 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol (1.0 eq) dropwise as a solution in DMF. Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Self-Validation (Ester Cleavage): Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in Methanol (0.1 M) and add anhydrous K2CO3 (0.5 eq). Stir for 30 minutes at room temperature to cleave any off-target O-acylated byproducts.

  • Isolation: Filter the mixture, concentrate, and purify via Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure C5-amide target.

Protocol 2: TR-FRET Kinase Inhibition Profiling

Objective: Evaluate the IC50 of the synthesized derivative against a target kinase (e.g., EGFR or JAK1). Causality & Expertise: Standard colorimetric or luminescent assays are highly susceptible to compound auto-fluorescence—a notorious issue with conjugated benzimidazole systems. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it introduces a temporal delay (typically 50-100 µs) before measurement. This delay allows short-lived background fluorescence to decay, ensuring the signal is exclusively driven by target engagement [5].

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compound in 100% DMSO.

  • Incubation: In a 384-well low-volume plate, combine 2 µL of the compound (final DMSO 1%), 4 µL of the target Kinase/Biotinylated-Substrate mixture, and 4 µL of ATP (at the enzyme's apparent Km). Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction), Eu-Cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Self-Validation (Z'-Factor): Include 16 wells of a known reference inhibitor (e.g., Staurosporine) as a positive control, and 16 wells of DMSO vehicle as a negative control. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 via non-linear regression.

AssayWorkflow Step1 1. Selective Amidation (Exploiting C5-NH2 vs C2-OH nucleophilicity) Step2 2. Self-Validating Methanolysis (Cleaving off-target O-acyl byproducts) Step1->Step2 Step3 3. Kinase Incubation (Target + ATP + Synthesized Compound) Step2->Step3 Step4 4. TR-FRET Readout (Eu-Cryptate / XL665 Emission Ratio) Step3->Step4 Step5 5. IC50 Determination (Validated by Z'-Factor > 0.6) Step4->Step5

Caption: Workflow from chemoselective C5-amidation to self-validated TR-FRET kinase profiling.

Conclusion

While standard benzimidazoles remain foundational to medicinal chemistry, their lack of functional handles and propensity for tautomerization limit their utility in advanced drug discovery. 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol provides a highly engineered alternative. By locking the tautomeric state with an N1-ethyl group, providing a hinge-binding/coupling vector at C5, and ensuring solubility and PROTAC-linker compatibility at C2, this scaffold significantly accelerates the generation of high-quality, selective lead compounds.

References
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal.
  • Benzimidazole Derivatives as Potent JAK1-Selective Inhibitors.
  • Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. IntechOpen.
  • Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry - Bentham Science Publishers.
  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters.
Comparative

A Comparative Analysis of the Inhibitory Potency of Benzimidazole Analogs: A Guide to IC50 Values and Methodologies

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. This guide provides a comparative analysis of the half-maximal inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives, with a focus on analogs related to the 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol structure. We will delve into the experimental data, the methodologies used to obtain these values, and the underlying scientific principles that guide these experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and inhibitory potential of this important class of compounds.

Understanding IC50: A Measure of Potency

The IC50 value is a critical metric in pharmacology and drug discovery, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1][2] It is a key indicator of a drug's potency, with lower IC50 values indicating a more potent compound.[1] These values are typically determined through dose-response experiments and are crucial for comparing the efficacy of different inhibitors.[1][3]

Comparative Inhibitory Activity of Benzimidazole Derivatives

While specific IC50 data for 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol is not extensively available in the public domain, a comprehensive analysis of its structural class—benzimidazole derivatives—reveals significant therapeutic potential, particularly in oncology. These compounds have been shown to target various cancer cell lines and key enzymes involved in cell proliferation and survival.[4][5][6][7]

The following table summarizes the IC50 values for a selection of benzimidazole analogs against various cancer cell lines and protein kinases. This data highlights the diverse inhibitory profiles achievable through modification of the benzimidazole core.

Compound ID/NameTargetIC50 Value (µM)Assay Type
Benzimidazole-Chalcone Derivative (23a)A549 (Lung Carcinoma)9.73MTT Assay
Benzimidazole-Chalcone Derivative (23a)MCF-7 (Breast Adenocarcinoma)8.91MTT Assay
Benzimidazole-Chalcone Derivative (23a)HEP-G2 (Hepatoma)10.93MTT Assay
Benzimidazole-Chalcone Derivative (23a)OVCAR-3 (Ovarian Carcinoma)10.76MTT Assay
Benzimidazole Derivative (Compound 2)BRAFV600E0.002Kinase Assay
Benzimidazole Derivative (Compound 3)BRAFV600E0.014Kinase Assay
Benzimidazole Derivative (Compound 4)EGFR0.55Kinase Assay
Benzimidazole Derivative (Compound 4)BRAFV600E1.70Kinase Assay
Benzimidazole-Triazole Hybrid (5a)EGFR0.086Kinase Assay
Benzimidazole-Triazole Hybrid (5a)HepG-2 (Hepatocellular Carcinoma)3.87MTT Assay
Benzimidazole-Triazole Hybrid (6g)HCT-116 (Colon Carcinoma)3.34MTT Assay

This table is a compilation of data from multiple sources. For detailed information on specific compounds, please refer to the original research articles.[5][6][8]

The data clearly indicates that substitutions on the benzimidazole ring system significantly influence the cytotoxic and enzyme inhibitory activities.[5] For instance, specific benzimidazole-chalcone derivatives have demonstrated potent activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[5] Furthermore, other analogs have shown remarkable potency as inhibitors of key kinases like BRAF and EGFR, which are critical targets in cancer therapy.[6][8]

Experimental Methodologies for IC50 Determination

The determination of IC50 values relies on robust and reproducible experimental assays. The two primary methods used for the data presented above are cell-based cytotoxicity assays and in-vitro kinase assays.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

A widely used method to assess the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay is a cornerstone for in-vitro cytotoxicity testing and high-throughput screening of potential anti-cancer drugs.[5][11]

Principle of the MTT Assay:

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[9][11][12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10] Therefore, a decrease in the purple color intensity indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.[11][12]

Experimental Workflow: MTT Assay for IC50 Determination

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate compound_prep 2. Prepare serial dilutions of benzimidazole analog treatment 3. Treat cells with different compound concentrations compound_prep->treatment incubation 4. Incubate for a specified period (e.g., 48h) treatment->incubation mtt_addition 5. Add MTT solution to each well incubation->mtt_addition formazan_incubation 6. Incubate for 4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization 7. Add solubilizing agent (e.g., DMSO) to dissolve crystals formazan_incubation->solubilization read_absorbance 8. Measure absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 9. Plot dose-response curve and calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).[9]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole analogs in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[4]

  • Incubation: Incubate the plates for a duration relevant to the experimental question, typically 24 to 72 hours.[4]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[4][9] During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[4][10]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[9]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

In-Vitro Kinase Assays

For compounds that are designed to be specific enzyme inhibitors, such as kinase inhibitors, in-vitro assays using purified enzymes are essential for determining their potency and selectivity.

Principle of In-Vitro Kinase Assays:

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence of various concentrations of the inhibitor. The output can be measured through various detection methods, including fluorescence, luminescence, or radioactivity.[13]

Generalized Workflow for an In-Vitro Kinase Assay

Kinase_Assay_Workflow start Start: Prepare Reagents inhibitor_prep 1. Serially dilute benzimidazole analog start->inhibitor_prep plate_setup 3. Add inhibitor dilutions to assay plate inhibitor_prep->plate_setup enzyme_substrate_mix 2. Prepare kinase and substrate mixture add_enzyme_substrate 4. Add enzyme-substrate mixture to wells enzyme_substrate_mix->add_enzyme_substrate plate_setup->add_enzyme_substrate initiate_reaction 5. Initiate reaction by adding ATP add_enzyme_substrate->initiate_reaction incubation 6. Incubate to allow phosphorylation initiate_reaction->incubation stop_reaction 7. Stop reaction and add detection reagent incubation->stop_reaction read_signal 8. Read signal (e.g., fluorescence) stop_reaction->read_signal analyze_data 9. Analyze data and calculate IC50 read_signal->analyze_data end End: IC50 Determined analyze_data->end

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Key Steps in an In-Vitro Kinase Assay:

  • Reagent Preparation: Prepare serial dilutions of the benzimidazole inhibitor in a suitable solvent like DMSO. Prepare solutions of the purified kinase, the specific substrate (often a peptide), and ATP.

  • Assay Plate Setup: Add the inhibitor dilutions to the wells of a microplate. Include appropriate controls (no inhibitor, no enzyme).[13]

  • Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to start the enzymatic reaction.[13]

  • Incubation: Allow the reaction to proceed for a set period at a controlled temperature.

  • Detection: Stop the reaction and add a detection reagent that generates a signal proportional to the amount of substrate phosphorylation.[13]

  • Data Analysis: Measure the signal and plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[13]

Conclusion

The benzimidazole scaffold represents a highly versatile and promising platform for the development of potent inhibitors targeting a range of biological processes, particularly in the context of cancer therapy. The comparative analysis of IC50 values for various benzimidazole derivatives reveals that subtle structural modifications can lead to significant changes in their inhibitory activity. The methodologies described herein, particularly the MTT assay and in-vitro kinase assays, provide robust and reliable means to quantify the potency of these compounds. A thorough understanding of these techniques and the data they generate is essential for advancing the discovery and development of novel benzimidazole-based therapeutics.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Al-Ostath, A., et al. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3259. [Link]

  • Al-Warhi, T., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Pharmaceuticals, 17(1), 118. [Link]

  • Patel, A. K., et al. (2023). Recent advances of benzimidazole as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(8), 2969-2991. [Link]

  • El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163757. [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Operational Safety and Handling Guide: 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol Executive Summary The compound 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol (CAS: 879038-11-6)[1] is a highly function...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Executive Summary

The compound 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol (CAS: 879038-11-6)[1] is a highly functionalized benzimidazole derivative. In medicinal chemistry, the benzimidazole nucleus is widely recognized as a "privileged pharmacophore," frequently utilized in the development of[2]. Specifically, the 5-amino-benzimidazole core has been instrumental in synthesizing novel[3] and advanced[4].

Because the 5-amino group and the imidazole nitrogen can participate in hydrogen bonding and biological target intercalation, this compound exhibits significant bioactivity[5]. Consequently, strict laboratory safety protocols must be adhered to during handling to prevent inadvertent exposure, acute toxicity, and mucosal irritation[6][7].

Physicochemical & Hazard Profile

To establish a foundation for our safety protocols, we must first understand the quantitative and qualitative hazard profile of the compound. As a benzimidazole derivative, it falls under specific Global Harmonized System (GHS) classifications[6][7].

Property / HazardClassification / DataCausality & Operational Implication
CAS Number [1]Unique identifier for safety tracking and inventory management.
Chemical Formula C12H17N3O[1]Low molecular weight facilitates rapid dermal absorption if dissolved in carrier solvents.
Acute Toxicity [7]Harmful if swallowed, in contact with skin, or inhaled. Requires strict barrier protection.
Skin/Eye Irritation [8]The basic amine and imidazole ring disrupt lipid bilayers, causing severe localized irritation.
Respiratory Irritation STOT SE 3 (H335)[8]Aerosolized powder can irritate the respiratory tract. Mandates engineering controls (fume hood).

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a passive exercise; it requires anticipating the chemical's behavior in your specific experimental workflow.

PPE CategorySpecificationMechanistic Justification (The "Why")
Hand Protection Double-layered Nitrile Gloves (Min 0.11 mm thickness)Benzimidazoles are typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Nitrile provides superior permeation resistance to these carrier solvents compared to latex.
Eye Protection Tight-fitting Chemical Safety GogglesStandard safety glasses lack orbital seals. Goggles prevent micro-particulates from contacting the ocular mucosa, mitigating H319 risks[6].
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside a certified fume hood. Filters out fine powders that trigger STOT SE 3 respiratory irritation[8].
Body Protection Flame-retardant, fluid-resistant lab coatPrevents dermal exposure (H312)[7]. Must be fully buttoned with cuffs tucked into the inner glove layer.

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and check the digital monitor.

  • Validation: Verify the face velocity is between 80–120 feet per minute (fpm). If the alarm is sounding or the monitor is blank, do not open the chemical container.

Step 2: Static Mitigation & Preparation

  • Action: 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol is a dry powder that accumulates static charge, leading to dangerous aerosolization. Use an anti-static ionizer gun on the weigh boat, or use grounded, anti-static spatulas.

  • Validation: Hover the spatula 1 cm above the powder. If the powder "jumps" to the metal, static is present. Re-ionize the environment before proceeding.

Step 3: Weighing & Transfer

  • Action: Place the analytical balance deep inside the fume hood (at least 6 inches from the sash). Tare the static-free weigh boat. Transfer the solid slowly, keeping the source container and the weigh boat as close together as possible.

  • Validation: Ensure no visible powder dust is floating in the hood's airflow.

Step 4: Solubilization (In-Hood)

  • Action: If preparing stock solutions for drug screening, add your solvent (e.g., DMSO) directly to the pre-weighed vial inside the hood.

  • Validation: Seal the vial tightly with a PTFE-lined cap before removing it from the hood for vortexing or sonication.

HandlingProtocol cluster_PPE PPE & Engineering Controls Assessment Pre-Task Assessment CAS: 879038-11-6 Hood Chemical Fume Hood (Face Velocity >100 fpm) Assessment->Hood Gloves Double Nitrile Gloves (Min 0.11mm thickness) Assessment->Gloves Respirator N95/P100 Respirator (If outside hood) Assessment->Respirator Execution Compound Weighing & Transfer (Use anti-static spatulas) Hood->Execution Gloves->Execution Respirator->Execution Spill Spill Occurs? Execution->Spill SpillResponse Emergency Spill Protocol (Absorb & Isolate) Spill->SpillResponse Yes Decon Decontamination (10% Bleach / 70% EtOH) Spill->Decon No SpillResponse->Decon Disposal Hazardous Waste Disposal (Incineration) Decon->Disposal

Fig 1. Logical workflow for the safe handling, spill response, and disposal of benzimidazoles.

Emergency Response & Spill Management

Even with perfect protocols, spills occur. Your response must prevent the spread of the active pharmacophore.

  • Solid Powder Spill: Do not dry sweep, as this aerosolizes the acute toxin[6]. Cover the powder with absorbent pads lightly moistened with water or 70% ethanol to suppress dust. Carefully scoop the pads into a hazardous waste bag.

  • Liquid Spill (Dissolved in Solvent): Apply a universal chemical absorbent (e.g., vermiculite or a commercial spill kit) from the perimeter of the spill working inwards.

  • Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe down. The bleach oxidizes the organic core, while the ethanol solubilizes any remaining lipophilic residues.

Waste Disposal Plan

Benzimidazole derivatives must not enter the municipal water supply or general waste streams due to their potent biological activity[2].

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and disposable PPE in a designated, chemically compatible hazardous waste bag. Label explicitly as "Toxic Solid Waste - Benzimidazole Derivative (CAS: 879038-11-6)."

  • Liquid Waste: Collect in a designated "Halogen-Free Organic Waste" carboy (if dissolved in DMSO/EtOH). Crucial: Do not mix with acidic waste streams, as the basic imidazole ring and primary amine can cause exothermic acid-base reactions.

  • Final Disposition: Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a certified contractor.

References

  • "1-amino-3-(1H-imidazol-1-yl)propan-2-ol — Chemical Substance Information (Hazard Classifications)". NextSDS.[Link]

  • "2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol — Chemical Substance Information". NextSDS.[Link]

  • "Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review". National Center for Biotechnology Information (NCBI).[Link]

  • "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories". RSC Advances.[Link]

  • "Macrofilaricidal Benzimidazole–Benzoxaborole Hybrids as an Approach to the Treatment of River Blindness: Part 1. Amide Linked Analogs". ACS Infectious Diseases.[Link]

  • "Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties". MDPI.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
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3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
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